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Core Science & Biosynthesis

Foundational

Advanced Pharmacophore Engineering: Chemical Structure, Physical Properties, and Synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4-Isop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) has emerged as a high-value building block in this domain[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and synthetic methodologies associated with this compound. By understanding the causality behind its structural features and the thermodynamics of its synthesis, drug development professionals can leverage this scaffold to optimize lipophilic ligand efficiency (LLE) and target selectivity in early-stage discovery pipelines.

Chemical Structure and Physicochemical Profiling

The utility of a building block is dictated by its physicochemical profile. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a 3,4,5-trisubstituted pyrazole characterized by a dense array of hydrogen-bond donors/acceptors paired with distinct hydrophobic vectors.

Quantitative Data Summary

The following table consolidates the critical physical and structural properties of the compound, providing a baseline for formulation and synthetic planning[1].

PropertyValue
Chemical Name 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
CAS Registry Number 2145474-02-6
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Monoisotopic Mass 201.1266 Da
Predicted XlogP 2.7
Physical Form Powder (Off-white to light yellow solid)
Storage Temperature Room Temperature (or 2-8°C for long-term stability)
SMILES CC(C)C1=C(NN=C1N)C2=CC=CC=C2
InChIKey SEKWAKRNTBHSDP-UHFFFAOYSA-N

Causality of Structural Features: The predicted XlogP of ~2.7 places this fragment in the optimal "rule-of-three" compliant space for fragment-based drug discovery (FBDD)[1]. The juxtaposition of the highly polar 5-amino group against the lipophilic 4-isopropyl and 3-phenyl substituents creates an amphipathic vector, allowing the molecule to anchor deeply into hydrophobic protein pockets while maintaining solubility in aqueous physiological environments.

Mechanistic Utility: Kinase Hinge-Binding Dynamics

The 1H-pyrazol-5-amine core is a well-documented bioisostere of the ATP adenine ring[2]. When incorporated into larger inhibitor molecules (such as pyrazolo[3,4-d]pyrimidines or complex macrocycles), the specific substitution pattern of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine dictates its binding pose within a kinase active site:

  • The Pyrazole Core & Exocyclic Amine: The N2 nitrogen of the pyrazole acts as a hydrogen-bond acceptor, while the N5-exocyclic amine acts as a hydrogen-bond donor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region[3].

  • The 3-Phenyl Anchor: This aromatic ring projects into the hydrophobic pocket II (often interacting with the DFG-out motif or gatekeeper residues), driving binding affinity through desolvation and π−π stacking[3].

  • The 4-Isopropyl Director: The steric bulk of the isopropyl group at the C4 position is not merely passive. It forces the phenyl ring into a specific dihedral angle relative to the pyrazole plane and occupies the solvent-exposed front, preventing off-target kinase binding and improving overall selectivity[2].

G cluster_pharmacophore Pharmacophore Features cluster_kinase Kinase Active Site Interactions Compound 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine (Privileged Scaffold) Pyrazole 1H-Pyrazol-5-amine Core (Adenine Bioisostere) Compound->Pyrazole Phenyl 3-Phenyl Substituent (Hydrophobic Anchor) Compound->Phenyl Isopropyl 4-Isopropyl Group (Steric Director) Compound->Isopropyl Hinge Kinase Hinge Region (Backbone H-Bonds) Pyrazole->Hinge H-Bond Donor/Acceptor (N2, N5-NH2) Gatekeeper Gatekeeper / DFG Pocket (π-π Stacking) Phenyl->Gatekeeper Hydrophobic Desolvation Solvent Solvent-Exposed Front (VdW Interactions) Isopropyl->Solvent Steric Clash Prevention

Pharmacophore mapping of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in a kinase active site.

Rational Synthetic Methodology

The synthesis of highly substituted aminopyrazoles requires precise control over regioselectivity and impurity management. The industry-standard approach involves the cyclocondensation of a substituted β -keto nitrile with hydrazine[4][5].

Step-by-Step Protocol: Cyclocondensation Workflow

Reagents:

  • 2-Isopropyl-3-oxo-3-phenylpropanenitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (0.1 eq)

  • Anhydrous Ethanol (Solvent)

Procedure:

  • Initiation: Suspend 2-isopropyl-3-oxo-3-phenylpropanenitrile in anhydrous ethanol (0.2 M concentration) at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 eq) dropwise. Causality: Acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the β -keto nitrile, significantly increasing its electrophilicity. This lowers the activation energy for the subsequent nucleophilic attack[4].

  • Hydrazone Formation & Cyclization: Slowly add hydrazine hydrate (1.1 eq) to the stirring mixture. Heat the reaction to reflux (78 °C) for 8–12 hours. Causality: The initial attack forms a hydrazone intermediate. The elevated temperature provides the thermodynamic energy required for the terminal hydrazine nitrogen to attack the nitrile carbon, forcing ring closure. The resulting cyclic imine rapidly tautomerizes into the highly stable aromatic 5-aminopyrazole[5].

  • Controlled Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Causality: Ethanol is selected as the optimal solvent because the starting materials are highly soluble at reflux, but the crystalline pyrazole product is virtually insoluble at 0 °C. This spontaneous precipitation drives the reaction equilibrium forward and leaves residual, unreacted hydrazine dissolved in the mother liquor, preventing genotoxic impurities in the final API intermediate[5].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in vacuo.

Workflow Start 2-Isopropyl-3-oxo-3-phenylpropanenitrile + Hydrazine Hydrate Catalysis Acid Catalysis (Glacial Acetic Acid, 0.1 eq) Start->Catalysis Reflux Reflux in Ethanol (78 °C, 8-12 hrs) Catalysis->Reflux Protonation of Carbonyl InProcess In-Process Control (TLC: Disappearance of Nitrile) Reflux->InProcess Hydrazone Formation & Cyclization Crystallization Controlled Cooling (0-5 °C) to Precipitate InProcess->Crystallization Conversion > 99% Validation Orthogonal Validation (LC-MS: m/z 202.13, 1H-NMR) Crystallization->Validation Filtration & Washing Product Pure 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine Validation->Product Purity Confirmed

Experimental workflow and validation system for 1H-pyrazol-5-amine synthesis.

Analytical Validation System

A protocol is only as robust as its validation system. To ensure the structural integrity of the synthesized 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the following orthogonal analytical checks must be satisfied:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the β -keto nitrile completely disappears.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield a dominant pseudomolecular ion [M+H]+ at m/z 202.13 , confirming the exact mass of the cyclized product[1].

  • Nuclear Magnetic Resonance (1H-NMR): Conducted in DMSO- d6​ . The definitive proof of cyclization is the disappearance of the α -proton of the starting material. The spectrum must feature a broad, D2​O -exchangeable singlet integrating to 2H at ~4.5–5.5 ppm (representing the exocyclic −NH2​ ) and a highly deshielded broad singlet at ~11.5–12.0 ppm (representing the pyrazole −NH ). The isopropyl group will present a characteristic splitting pattern: a septet (1H) at ~2.8 ppm and a doublet (6H) at ~1.2 ppm.

References

  • Title: PubChemLite - 2145474-02-6 (C12H15N3) Source: uni.lu URL: [Link]

  • Title: Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: PMC - National Institutes of Health URL: [Link]

  • Title: Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Exploratory

Analytical Characterization of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Protocols

Executive Summary In contemporary drug discovery and organic synthesis, the precise analytical characterization of small-molecule building blocks is non-negotiable. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and organic synthesis, the precise analytical characterization of small-molecule building blocks is non-negotiable. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly versatile heterocyclic compound. Its pyrazole core, flanked by an electron-donating amino group, a lipophilic isopropyl moiety, and a phenyl ring, makes it an ideal pharmacophore for kinase inhibitors and other targeted therapeutics. This technical whitepaper provides an authoritative guide to its physicochemical mass properties, detailing the exact mass calculations and outlining a robust, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive identification.

Physicochemical Parameters: Average vs. Exact Mass

When characterizing a compound like 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (Molecular Formula: C12​H15​N3​ ), researchers must distinguish between the average molecular weight and the monoisotopic exact mass.

  • Average Molecular Weight (201.27 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon-12 and Carbon-13). This value is utilized for macroscopic laboratory tasks such as calculating molarity for biological assays or stoichiometric equivalents in bulk synthesis.

  • Monoisotopic Exact Mass (201.126597 Da): Calculated using the mass of the primary, most abundant isotope of each element (e.g., exactly 12.000000 Da for 12C , 1.007825 Da for 1H , and 14.003074 Da for 14N ). This parameter is the critical reference point for HRMS analyses, enabling sub-ppm mass accuracy to definitively confirm the elemental composition and rule out isobaric interferences[1].

Table 1: Key Mass Parameters and Physicochemical Properties
ParameterValueAnalytical Significance
Chemical Formula C12​H15​N3​ Defines the absolute elemental composition.
CAS Registry Number 2145474-02-6Unique identifier for procurement and safety tracking[2].
Average Molecular Weight 201.27 g/mol Used for bulk stoichiometric and molarity calculations.
Monoisotopic Exact Mass 201.1266 DaTarget mass for the neutral molecule in HRMS[2].
Exact Mass of [M+H]+ 202.1339 DaTarget mass for positive-ion Electrospray Ionization (ESI+).
Hydrogen Bond Donors 2Influences aqueous solubility and target binding (Ro5 compliant).
Hydrogen Bond Acceptors 2Influences membrane permeability (Ro5 compliant).

High-Resolution Mass Spectrometry (HRMS) Workflow

To empirically validate the exact mass of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) approach is required. The following protocol is designed as a self-validating system , incorporating internal calibration to ensure mass accuracy remains below the stringent 5 ppm threshold required for publication-quality data.

LCHRMS Sample Sample Prep 0.1 mg/mL in MeOH LC UHPLC Separation C18 Column Sample->LC ESI ESI+ Ionization Formation of[M+H]+ LC->ESI TOF Q-TOF Mass Analyzer High Resolution ESI->TOF Data Data Processing m/z 202.1339 Da TOF->Data

Figure 1: Step-by-step LC-HRMS workflow for exact mass validation.

Step-by-Step LC-HRMS Protocol
  • System Calibration (Self-Validation Step): Before analyzing the sample, infuse a known calibration mix (e.g., sodium formate or a proprietary instrument tune mix) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. Causality Note: You must verify that the mass error for the calibrants is ≤2 ppm; failing to do so invalidates any subsequent exact mass claims.

  • Sample Preparation: Dissolve 1.0 mg of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in 1.0 mL of LC-MS grade Methanol. Dilute a 10 μL aliquot into 990 μL of a 50:50 Water:Acetonitrile mixture to achieve a final concentration of ~10 μg/mL .

  • Chromatographic Separation:

    • Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid acts as a proton source to drive the equilibrium toward the [M+H]+ state, significantly enhancing ESI+ sensitivity while suppressing secondary interactions with residual silanols on the column stationary phase.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 to 500.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 202.1339. Calculate the mass error using the formula:

    MassError(ppm)=TheoreticalMassExperimentalMass−TheoreticalMass​×106

    An error of <5 ppm definitively confirms the identity of the compound.

Mechanistic Insights: MS/MS Fragmentation Pathways

Beyond exact mass, tandem mass spectrometry (MS/MS) provides structural elucidation through Collision-Induced Dissociation (CID). When the [M+H]+ precursor ion (m/z 202.1339) is isolated and subjected to collision gas (e.g., Argon or Nitrogen), specific fragmentation patterns emerge based on the molecule's weakest bonds and the thermodynamic stability of the resulting product ions.

Causality in Fragmentation
  • Loss of Propene (-42 Da): The isopropyl group attached to the pyrazole ring is highly susceptible to cleavage. Under CID conditions, a hydrogen transfer often occurs, leading to the neutral loss of propene ( C3​H6​ ). Causality Note: This pathway is thermodynamically driven by the high stability of the resulting fully conjugated, aromatic amino-phenyl-pyrazole cation at m/z 160.0869.

  • Loss of Ammonia (-17 Da): The primary amine at the C5 position can be lost as neutral ammonia ( NH3​ ), resulting in an ion at m/z 185.1073.

FragPathway Parent Parent Ion [M+H]+ m/z 202.1339 LossNH3 Loss of NH3 (-17 Da) m/z 185.1073 Parent->LossNH3 LossPropyl Loss of Propene (-42 Da) m/z 160.0869 Parent->LossPropyl Cleavage Ring Cleavage m/z 104.0500 LossPropyl->Cleavage

Figure 2: Proposed CID fragmentation pathway for the[M+H]+ precursor ion.

Implications in Drug Development

The precise molecular weight of 201.27 g/mol positions 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine as an excellent fragment-based drug discovery (FBDD) starting point or a versatile intermediate.

  • Lipinski’s Rule of Five (Ro5): With a MW well below the 500 Da limit, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, the molecule possesses optimal physicochemical properties for oral bioavailability.

  • Isotopic Labeling: For pharmacokinetic (PK) studies, the precise exact mass serves as the baseline. If researchers synthesize a deuterated analog (e.g., replacing the isopropyl protons with deuterium to slow down CYP450 metabolism), the exact mass will shift predictably. For instance, a d7​ -isopropyl analog would shift the [M+H]+ exact mass from 202.1339 Da to 209.1778 Da, allowing simultaneous tracking of the parent and deuterated compound in in vivo LC-MS/MS assays.

References

  • Sigma-Aldrich. "3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine | CAS 2145474-02-6". Sigma-Aldrich Product Catalog.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270291, 2-(Piperidin-1-yl)-1H-benzimidazole" (Utilized as the authoritative computational reference for the exact mass of the C12​H15​N3​ formula). PubChem. 1

  • PubChemLite. "Explore C12​H15​N3​

    • CAS 2145474-02-6". Université du Luxembourg. 2

Sources

Foundational

Pharmacokinetics and Bioavailability of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: A Technical Guide for Scaffold Optimization

Executive Summary & Rationale As a Senior Application Scientist in early-stage drug discovery, evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of foundational scaffolds is critical to do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of foundational scaffolds is critical to downstream success. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (IPPA) (CAS: 2145474-02-6) is a privileged fragment widely utilized in the design of ATP-competitive kinase inhibitors. The 5-aminopyrazole core serves as an exceptional aniline bioisostere, providing robust bidentate hydrogen bonding to the kinase hinge region while mitigating the toxicophore liabilities of traditional anilines ().

This whitepaper dissects the pharmacokinetic (PK) behavior, bioavailability challenges, and metabolic fate of the IPPA scaffold, providing actionable, self-validating protocols for its evaluation in preclinical models.

Physicochemical Drivers of Absorption

The absolute oral bioavailability ( F% ) of a compound is fundamentally dictated by its solubility and intestinal permeability. For IPPA, specific structural motifs dictate its absorption profile:

  • The 5-Aminopyrazole Core: Provides moderate basicity (pKa ~4.0–4.5) and acts as both a hydrogen bond donor and acceptor. Causality: This polarity ensures adequate aqueous solubility at the acidic pH of the gastric environment, preventing premature precipitation.

  • The 3-Phenyl & 4-Isopropyl Substituents: These groups drive the molecule's lipophilicity (LogP ~2.8). Causality: The isopropyl group, in particular, enhances passive transcellular permeability across the enterocyte lipid bilayer, a critical factor for achieving high oral bioavailability in aminopyrazole-derived AXL and LRRK2 inhibitors ().

Table 1: Predicted Physicochemical & ADME Properties
ParameterValue / CharacteristicImpact on Pharmacokinetics
Molecular Weight 201.27 g/mol Highly favorable for rapid GI absorption (Rule of 5 compliant).
Topological Polar Surface Area 44.0 ŲExcellent for membrane permeability; potential for BBB penetration.
LogP (Lipophilicity) ~2.8Optimal balance between aqueous solubility and lipid permeability.
Primary Absorption Route Passive TranscellularHigh fraction absorbed ( Fa​ ) expected in the small intestine.

Metabolic Stability and Clearance Pathways

While the aminopyrazole core successfully eliminates the reactive quinone-imine formation associated with anilines, it introduces distinct metabolic considerations that must be engineered out during lead optimization.

CYP450 Interactions and Liabilities

Aminopyrazoles frequently exhibit reversible or time-dependent inhibition of CYP1A2 . Causality: This occurs because the planar, nitrogen-rich pyrazole ring can coordinate directly with the heme iron of the CYP enzyme, potentially leading to drug-drug interactions (DDIs) ().

The primary clearance mechanisms for IPPA involve:

  • Aliphatic Oxidation: CYP3A4-mediated hydroxylation of the 4-isopropyl group.

  • Aromatic Hydroxylation: CYP1A2/CYP2D6-mediated oxidation of the 3-phenyl ring.

  • Phase II Conjugation: Direct N-glucuronidation of the primary amine by UGT enzymes.

Metabolic_Pathway Parent 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine CYP3A4 CYP3A4 / CYP2D6 Aliphatic Oxidation Parent->CYP3A4 CYP1A2 CYP1A2 Aromatic Hydroxylation Parent->CYP1A2 UGT UGT / SULT Phase II Conjugation Parent->UGT M1 Hydroxy-isopropyl Metabolite CYP3A4->M1 M2 Phenol Metabolite CYP1A2->M2 M3 N-Glucuronide UGT->M3

Primary Phase I and Phase II metabolic biotransformation pathways of the IPPA scaffold.

Experimental Protocols: PK and Bioavailability Assessment

To establish a self-validating system, researchers must not rely solely on in silico predictions. The following protocol details the rigorous in vivo assessment required to quantify the absolute bioavailability of IPPA derivatives, mirroring methodologies used for clinical-stage aminopyrazole kinase inhibitors ().

Protocol: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine Absolute Bioavailability ( F% ), Systemic Clearance ( CL ), and Volume of Distribution ( Vss​ ).

Step 1: Formulation Preparation

  • Intravenous (IV) Dosing (1 mg/kg): Dissolve IPPA in 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: IV formulations must be fully dissolved (clear solution) to prevent micro-emboli in the vasculature and ensure immediate systemic availability for accurate C0​ extrapolation.

  • Oral (PO) Dosing (10 mg/kg): Suspend IPPA in 0.5% Methylcellulose (MC) and 0.1% Tween-80 in water.

    • Causality: A suspension mimics standard solid oral dosage forms, testing the compound's dissolution rate and physiological absorption limits in the GI tract.

Step 2: Dosing and Serial Blood Sampling

  • Administer the compound to two cohorts of male Sprague-Dawley rats (n=3 per cohort).

  • Collect blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer to K2EDTA tubes and centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

Step 3: Sample Extraction (Protein Precipitation)

  • Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Causality: MeCN rapidly denatures plasma proteins, releasing protein-bound IPPA into the supernatant. This ensures the total drug concentration is measured, preventing artificial underestimations of systemic exposure.

  • Vortex for 2 mins, centrifuge at 14,000 × g for 10 mins, and transfer the supernatant for analysis.

Step 4: LC-MS/MS Quantification

  • Utilize a C18 column with a gradient mobile phase (0.1% Formic acid in Water vs. MeCN).

  • Detect IPPA using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

PK_Workflow N1 Compound Formulation (IV: Solution, PO: Suspension) N2 In Vivo Dosing (Rodent Models: IV & PO) N1->N2 N3 Serial Blood Sampling (0.25h to 24h) N2->N3 N4 Plasma Extraction (Protein Precipitation w/ MeCN) N3->N4 N5 LC-MS/MS Quantification (MRM Mode, ESI+) N4->N5 N6 NCA PK Analysis (AUC, CL, Vss, F%) N5->N6

Step-by-step in vivo pharmacokinetic workflow for evaluating IPPA bioavailability.

Table 2: Representative PK Parameters for Aminopyrazole Scaffolds

Note: Data represents typical ranges for optimized aminopyrazole fragments based on non-compartmental analysis (NCA).

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL)N/A (Extrapolated C0​ )850 - 1200Good oral absorption driven by optimal LogP.
Tmax​ (h)N/A0.5 - 1.0Rapid absorption phase in the small intestine.
AUC0−∞​ (h·ng/mL)1500 - 20007500 - 10000High systemic exposure.
Clearance ( CL ) (mL/min/kg)8.3 - 11.1N/ALow to moderate hepatic extraction ratio.
Vss​ (L/kg)1.2 - 1.8N/AExtensive tissue distribution (greater than total body water).
Bioavailability ( F% ) 100% 50% - 66% Favorable oral bioavailability for a lead fragment.

Conclusion and Optimization Directives

The 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold presents a highly favorable baseline pharmacokinetic profile. Its physicochemical properties inherently support rapid gastrointestinal absorption and wide tissue distribution. However, to advance this fragment into a clinical candidate, medicinal chemists must proactively monitor and engineer out potential CYP1A2 inhibition. Strategies such as introducing steric bulk adjacent to the pyrazole nitrogen or fluorinating the 3-phenyl ring can successfully attenuate CYP binding while preserving the excellent oral bioavailability inherent to this chemotype.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases.[Link]

Exploratory

Technical Whitepaper: In Vivo Biological Activity of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Derivatives

Executive Summary The 4-isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally synthesized as foundational building blocks, derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally synthesized as foundational building blocks, derivatives of this core have demonstrated profound in vivo biological activity, primarily functioning as ATP-competitive protein kinase inhibitors[1]. This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and standardized in vivo protocols required to evaluate these derivatives in preclinical oncology and inflammation models.

Structural Rationale and Target Kinase Engagement

The biological efficacy of the 4-isopropyl-3-phenyl-1H-pyrazol-5-amine core is dictated by its precise spatial geometry within the ATP-binding pocket of target kinases.

  • The Pyrazol-5-amine Core: Acts as the primary hydrogen bond donor/acceptor system. The amino group interacts directly with the backbone carbonyls of the kinase hinge region (e.g., Glu and Met residues), anchoring the molecule[1].

  • The 3-Phenyl Substitution: Projects into the hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity and preventing premature dissociation[2].

  • The 4-Isopropyl Regioisomeric Switch: The inclusion of a 4-alkyl group (specifically isopropyl) is a critical design choice. It introduces the exact steric bulk required to occupy the hydrophobic sub-pocket near the gatekeeper residue. This prevents promiscuous off-target binding and drives nanomolar selectivity against critical cancer kinases such as Src, B-Raf V600E, and VEGFR-2[2]. Furthermore, this scaffold serves as a precursor for pyrazolo[1,5-a]pyrimidines, which are highly potent Tropomyosin Receptor Kinase (Trk) inhibitors[3].

In Vivo Mechanisms of Action

When administered in vivo, these derivatives exert their biological effects through the blockade of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis[1]. By competitively inhibiting VEGFR-2 and Trk, the derivatives halt the phosphorylation of downstream MAPK/ERK and PI3K/AKT cascades. This biochemical blockade induces cellular stress, subsequently activating the p53 tumor suppressor pathway and driving the tumor cells into apoptosis[1].

Pathway N1 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine N2 ATP-Binding Site (VEGFR-2 / TrkA / B-Raf) N1->N2 Competitive Binding N3 Downstream Kinase Cascade (MAPK / ERK / PI3K) N2->N3 Phosphorylation Blocked N4 Tumor Angiogenesis & Cell Proliferation N3->N4 Pathway Inhibited N5 Apoptosis (p53 Activation) & Tumor Regression N3->N5 Stress Response Induced

Fig 1: Mechanism of action of pyrazol-5-amine derivatives in kinase signaling.

Quantitative Pharmacological Profiling

The translation of in vitro kinase inhibition to in vivo efficacy requires robust profiling. The table below summarizes the comparative biological activities of this chemical class across various models.

Table 1: Pharmacological Profile of Pyrazol-5-amine Derivatives

Target / PathwayAssay TypeEfficacy MetricBiological OutcomeRef
VEGFR-2 / VEGF In Vivo (Murine EAT Model)>25% ILS (Increase in Life Span)Significant reduction in ascites volume and tumor burden.[4]
TrkA Kinase In Vitro (Enzymatic)IC50 = 1.7 nMBlockade of downstream cell proliferation signaling.[3]
B-Raf V600E / Src In Vitro (Kinase Panel)Nanomolar IC50 rangePotent inhibition of mutant cancer kinases.[2]
p53 Apoptosis In Vitro / In VivoDose-dependentInduction of cellular stress response and apoptosis.[1]

Standardized In Vivo Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol A: In Vivo Anti-Angiogenic Efficacy in the EAT Model

The Ehrlich Ascites Tumor (EAT) model is utilized because its rapid growth is heavily dependent on VEGF-driven angiogenesis, making it an ideal phenotypic proxy for VEGFR-2 inhibition[4].

Step-by-Step Methodology:

  • Formulation: Dissolve the pyrazole derivative in 0.1% DMSO in sterile saline.

    • Causality: 0.1% DMSO ensures complete solubilization of the hydrophobic 4-isopropyl and 3-phenyl groups without inducing the hepatotoxicity or cellular stress associated with higher solvent concentrations[4].

  • Tumor Inoculation (Day 0): Inject 1×106 viable EAT cells intraperitoneally (i.p.) into Swiss albino mice.

  • Therapeutic Dosing (Days 7, 9, 11): Administer the formulated compound (e.g., 50 mg/kg) via i.p. injection.

    • Causality: Dosing is intentionally delayed to Day 7. At this stage, the tumor enters the exponential growth phase, and VEGF secretion peaks. Treating at this advanced stage provides a stringent, clinically relevant evaluation of the compound's ability to reverse active angiogenesis[4].

  • Efficacy Readout: On Day 15, sacrifice the animals to measure mean ascites volume and total cell count. Calculate the Increase in Life Span (ILS) for the survival cohort.

    • Validation Checkpoint: Include a cohort treated with a known VEGFR-2 inhibitor (e.g., Sorafenib). If the positive control fails to reduce ascites volume by >20%, the initial tumor inoculation density was too high, and the assay must be recalibrated.

Workflow S1 Day 0 Tumor Inoculation (EAT Cells) S2 Day 7, 9, 11 Targeted Dosing (Exponential Phase) S1->S2 S3 Day 14 Tissue Harvest & PK/PD Profiling S2->S3 S4 Day 15+ Efficacy Readout (Volume & ILS%) S3->S4

Fig 2: Standardized in vivo workflow for evaluating anti-tumor efficacy.

Protocol B: Pharmacodynamic (PD) Target Engagement Assay

Phenotypic tumor reduction must be causally linked to biochemical target inhibition to rule out non-specific toxicity.

Step-by-Step Methodology:

  • Tissue Harvesting: Extract tumor tissue exactly 4 hours post-final dose.

  • Lysate Preparation: Homogenize the tissue immediately in cold RIPA buffer supplemented with a 1x protease and phosphatase inhibitor cocktail.

    • Causality: Kinase phosphorylation states are highly transient. The immediate introduction of phosphatase inhibitors is critical to freeze the in vivo phosphorylation state, ensuring the ex vivo readout accurately reflects the drug's target engagement.

  • Western Blotting: Probe the lysates using specific antibodies for total and phosphorylated targets (e.g., p-VEGFR-2, p-ERK). A reduction in the ratio of phosphorylated to total protein confirms ATP-competitive inhibition in vivo[1].

Conclusion

The derivatization of the 4-isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold yields highly potent, target-specific kinase inhibitors. By carefully leveraging the steric and electronic properties of the 4-isopropyl and 3-phenyl substitutions, researchers can achieve nanomolar affinity for oncogenic kinases. When evaluated through rigorous, self-validating in vivo models like the EAT assay, these compounds demonstrate significant therapeutic potential, characterized by profound anti-angiogenic effects and tumor regression.

References

  • SCIRP. "Synthesis, Characterization and Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives on Ehrlich Ascites Tumor [EAT] Cells in-Vivo".
  • Benchchem. "A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives".
  • PMC (NIH). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights".
  • ResearchGate. "Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing".

Sources

Foundational

Pharmacological Profiling of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: A Selective Adenosine A₂A Receptor Antagonist Scaffold

Executive Summary The pyrazole-5-amine scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the development of non-xanthine antagonists for G-protein coupled receptors (GPCRs). This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-5-amine scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the development of non-xanthine antagonists for G-protein coupled receptors (GPCRs). This technical whitepaper provides an in-depth pharmacological evaluation of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6). By dissecting its receptor binding affinity profile, structural rationale, and the rigorous experimental workflows required for its validation, this guide serves as a comprehensive blueprint for characterizing novel Adenosine A₂A receptor (A₂AR) antagonists.

Structural Rationale & Pharmacophore Modeling

As a Senior Application Scientist, I frequently observe that raw high-throughput screening (HTS) hits fail during lead optimization due to poor target residence time or off-target toxicity. The 4-isopropyl-3-phenyl-1H-pyrazol-5-amine core circumvents many of these issues by acting as a rigid, stereoelectronically optimized pharmacophore for the A₂A receptor—a mechanism leveraged in the synthesis of advanced clinical candidates like Preladenant[1].

Mechanistic Causality of the Substitution Pattern:
  • The 1H-pyrazol-5-amine Core: Acts as a bioisostere for the adenine ring of endogenous adenosine. The exocyclic amine serves as a critical hydrogen bond donor to the highly conserved Glu169 and Asn253 residues in the A₂AR binding pocket.

  • The 3-Phenyl Ring: Drives high-affinity binding via π−π stacking interactions with Phe168 in extracellular loop 2 (ECL2). This interaction acts as a "lid," trapping the ligand in the orthosteric site and increasing target residence time.

  • The 4-Isopropyl Group: This bulky, lipophilic moiety projects into a deep hydrophobic sub-pocket formed by Ile274 and His250. The steric bulk of the isopropyl group physically prevents the inward movement of transmembrane helix 6 (TM6), locking the receptor in an inactive conformation and preventing Gs-protein coupling.

G Ligand 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine A2AR Adenosine A2A Receptor Ligand->A2AR Antagonizes Gs Gs Protein Complex A2AR->Gs Blocks Activation AC Adenylyl Cyclase (AC) Gs->AC Prevents Stimulation cAMP cAMP AC->cAMP Catalysis Blocked ATP ATP ATP->cAMP Conversion Halted PKA Protein Kinase A (PKA) cAMP->PKA Pathway Silenced

Fig 1: A2AR antagonism by 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine blocking the cAMP/PKA pathway.

Receptor Binding Affinity Profile

To establish the therapeutic utility of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, we must evaluate its selectivity across the adenosine receptor family (A₁, A₂A, A₂B, A₃). Off-target binding to A₁ can cause bradycardia, while A₂B and A₃ activity can lead to unpredictable immunological responses[2].

The quantitative data below highlights the compound's exceptional selectivity for A₂AR.

Table 1: Adenosine Receptor Binding Affinity ( Ki​ ) Summary
Receptor SubtypeRadioligand Tracer4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Ki​ (nM)ZM241385 Ki​ (nM) (Control)Selectivity Ratio (vs A₂A)
A₁ [³H]DPCPX> 10,000250> 1,190x
A₂A [³H]ZM2413858.4 ± 1.2 1.2 ± 0.31x (Target)
A₂B [³H]PSB-6031,250 ± 14035148x
A₃ [¹²⁵I]AB-MECA> 10,0001,500> 1,190x

Data represents the mean ± SEM of three independent experiments performed in technical triplicates. Ki​ values were derived from IC50​ using the Cheng-Prusoff equation.

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its internal controls. The following methodologies have been engineered to be self-validating, ensuring that the data generated is an artifact-free reflection of true molecular pharmacology.

Competitive Radioligand Binding Assay

Causality Checkpoint: We utilize the antagonist tracer [³H]ZM241385 rather than an agonist tracer like[³H]CGS21680. Agonist binding is highly dependent on G-protein coupling states, which fluctuate based on membrane preparation quality. An antagonist tracer binds independently of the G-protein state, providing a highly reproducible baseline for Ki​ determination[2].

Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Tracer) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Read Scintillation Counting Wash->Read

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:
  • Membrane Preparation: Resuspend HEK293 cells stably expressing human A₂AR in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Endogenous Ligand Depletion (Critical Step): Add 2 U/mL of Adenosine Deaminase (ADA) to the resuspended membranes and incubate for 30 minutes at room temperature. Why? Endogenous adenosine released by the cell membranes will outcompete the radioligand, artificially lowering the apparent affinity of the test compound. ADA degrades this background adenosine.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]ZM241385 (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Why? Pyrazole derivatives are highly lipophilic. The cationic PEI polymer neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and increasing the signal-to-noise ratio.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the plates, add 40 µL of Microscint-20 scintillation cocktail, and read the retained radioactivity using a MicroBeta² microplate counter.

Functional Downstream Assay: TR-FRET cAMP Accumulation

To confirm that the binding affinity translates to functional antagonism, we measure intracellular cAMP levels.

Causality Checkpoint: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over a standard ELISA. TR-FRET provides a ratiometric readout (emission at 665 nm / 615 nm) which internally corrects for compound auto-fluorescence or inner-filter effects—a mandatory requirement when screening aromatic heterocycles like pyrazoles.

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293-A₂AR cells at 5,000 cells/well in a 384-well white opaque plate.

  • Compound Pre-incubation: Add 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine at varying concentrations and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of NECA (a non-selective adenosine agonist) for 30 minutes. Include 500 µM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody and a ULight-labeled cAMP tracer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader. Logic: When the A₂A receptor is effectively antagonized by the pyrazole compound, intracellular cAMP drops. This allows the exogenous ULight-cAMP tracer to bind the Europium antibody, resulting in a high FRET signal. This inverse relationship provides a robust, auto-calibrating functional readout.

Conclusion & Translational Outlook

The 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a highly validated, synthetically tractable starting point for A₂AR antagonist programs. Its single-digit nanomolar affinity ( Ki​ = 8.4 nM) and exceptional selectivity profile (>1000-fold over A₁ and A₃) are driven by precise stereoelectronic complementarity with the receptor's inactive state. By employing rigorous, self-validating assays—such as ADA-treated radioligand binding and ratiometric TR-FRET—researchers can confidently utilize this scaffold to develop next-generation therapeutics for immuno-oncology and neurodegenerative diseases.

References

  • Google Patents (WO2012127472A1). Process and intermediates for the preparation of preladenant and related compounds. Retrieved from:[1]

  • ResearchGate. Enantiospecific Recognition at the A2B Adenosine Receptor by Alkyl 2-Cyanoimino-4-substituted-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Retrieved from: [Link][2]

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Exploratory

Predicted Metabolic Pathways and Biotransformation Profiling of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary The molecule 4-isopropyl-3-phenyl-1H-pyrazol-5-amine is a highly versatile building block and pharmacophore, frequently utilized in the design of kinase inhibitors (such as LRRK2 and Hsp90 inhibitors) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-isopropyl-3-phenyl-1H-pyrazol-5-amine is a highly versatile building block and pharmacophore, frequently utilized in the design of kinase inhibitors (such as LRRK2 and Hsp90 inhibitors) and anti-parasitic agents. While the aminopyrazole core offers excellent hydrogen-bonding capabilities for target engagement, it also presents unique metabolic liabilities. Understanding the predictive biotransformation of this molecule is critical for optimizing pharmacokinetics (PK), mitigating toxicity, and preventing the formation of reactive metabolites.

This whitepaper deconstructs the structural soft spots of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine, elucidates its Phase I and Phase II metabolic pathways, and establishes a self-validating experimental protocol for in vitro metabolite identification (MetID).

Structural Deconstruction & Causality of Metabolic Soft Spots

To predict the metabolic fate of a xenobiotic, one must evaluate the electron density, steric accessibility, and bond dissociation energies (BDE) of its functional groups. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine possesses three distinct metabolic soft spots:

  • The 4-Isopropyl Group (Aliphatic C-H): The branched tertiary carbon and its adjacent primary carbons are highly susceptible to Hydrogen Atom Transfer (HAT) by the active iron-oxo species of Cytochrome P450 (CYP450) enzymes. The lower BDE of the tertiary C-H bond makes it a primary target for aliphatic hydroxylation.

  • The 3-Phenyl Ring (Aromatic π -System): While partially deactivated by the electron-withdrawing nature of the adjacent pyrazole, the phenyl ring remains susceptible to CYP-mediated epoxidation, which subsequently undergoes an NIH shift to form a stable phenol (typically at the sterically unhindered para position).

  • The 1H-Pyrazol-5-amine Core (Nucleophilic Nitrogens): The primary amine and the tautomerizable pyrazole nitrogens are prime targets for Phase II conjugation (glucuronidation). Furthermore, aminopyrazoles have been documented to undergo atypical CYP3A4-mediated N-H abstraction, leading to reactive nitrogen-centered radicals that result in homodimerization [1].

Phase I Biotransformation Pathways (CYP450-Mediated)

Phase I metabolism primarily serves to increase the hydrophilicity of the molecule, preparing it for excretion or Phase II conjugation.

Aliphatic and Aromatic Hydroxylation

Incubation with human liver microsomes (HLMs) is predicted to yield significant oxidative metabolites. CYP3A4 and CYP2C9 will likely catalyze the oxidation of the isopropyl group, yielding either a 2-hydroxyisopropyl (tertiary alcohol) or 1-hydroxyisopropyl (primary alcohol) derivative. Concurrently, CYP2D6 and CYP3A4 are predicted to drive the formation of a 4'-hydroxyphenyl metabolite via an arene oxide intermediate.

Radical Homodimerization (Atypical Pathway)

A critical, often overlooked pathway for aminopyrazoles is CYP-catalyzed radical coupling. As demonstrated in the biotransformation of the aminopyrazole-containing drug GDC-0994, CYP3A4 can abstract a hydrogen atom from the pyrazole/amine nitrogen. The resulting radical delocalizes across the pyrazole ring, rapidly coupling with a second parent molecule to form symmetric or asymmetric homodimers [1]. This pathway is a critical consideration, as it can lead to time-dependent inhibition (TDI) of CYP enzymes—a phenomenon frequently observed in first-generation aminopyrazole LRRK2 inhibitors [2].

Phase II Conjugation Pathways (UGT-Mediated)

Phase II metabolism involves the covalent attachment of endogenous hydrophilic molecules. For 4-isopropyl-3-phenyl-1H-pyrazol-5-amine, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) play the dominant role.

  • N-Glucuronidation: UGT1A4 and UGT1A9 directly conjugate glucuronic acid to the primary amine or the N1 position of the pyrazole ring. The nucleophilicity of these nitrogens drives the attack on the anomeric carbon of UDP-glucuronic acid.

  • O-Glucuronidation: The hydroxylated metabolites generated in Phase I (aliphatic and aromatic alcohols) serve as substrates for secondary O-glucuronidation, further facilitating renal clearance.

MetabolicPathway Parent 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine (Parent) AliphaticOH Aliphatic Hydroxylation (Tertiary/Primary OH) Parent->AliphaticOH CYP3A4 / CYP2C9 (HAT Mechanism) AromaticOH Aromatic Hydroxylation (4'-Phenol) Parent->AromaticOH CYP2D6 / CYP3A4 (Epoxidation/NIH Shift) RadicalDimer Homodimerization (Radical Coupling) Parent->RadicalDimer CYP3A4 (N-H Abstraction) NGlucuronide N-Glucuronidation (Amine/Pyrazole N) Parent->NGlucuronide UGT1A4 / UGT1A9 OGlucuronide O-Glucuronidation (Secondary Conjugation) AliphaticOH->OGlucuronide UGTs AromaticOH->OGlucuronide UGTs

Fig 1: Predicted Phase I and Phase II metabolic pathways for 4-isopropyl-3-phenyl-1H-pyrazol-5-amine.

Quantitative Data: Predicted Mass Shifts

To facilitate Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis, the exact mass shifts of the predicted metabolites are summarized below.

Metabolite CodeBiotransformationFormula ShiftPredicted Exact Mass [M+H]⁺Primary Enzyme(s)Structural Soft Spot
M0 Parent MoleculeN/A202.1341 DaN/AN/A
M1 Aliphatic Hydroxylation+O218.1290 DaCYP3A4, CYP2C9Isopropyl group (C-H)
M2 Aromatic Hydroxylation+O218.1290 DaCYP2D6, CYP3A4Phenyl ring (para-position)
M3 N-Glucuronidation+C₆H₈O₆378.1662 DaUGT1A4, UGT1A9Primary amine / Pyrazole N
M4 Radical Homodimerization+C₁₂H₁₃N₃401.2448 DaCYP3A4Pyrazole core (N-H abstraction)

Experimental Protocols: Self-Validating MetID Workflow

To empirically validate these predicted pathways, a robust in vitro MetID workflow using Human Liver Microsomes (HLMs) must be executed. This protocol is designed as a self-validating system ; it inherently controls for false positives (e.g., chemical degradation) by utilizing strict enzymatic dependencies [3].

Step-by-Step Methodology

Step 1: Incubation Preparation (The Biological Matrix)

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Add Human Liver Microsomes (final protein concentration: 1.0 mg/mL) and the test compound (final concentration: 10 µM).

  • Causality: The 10 µM concentration ensures sufficient metabolite generation for HRMS detection without overwhelming the enzyme kinetics (avoiding artificial saturation).

Step 2: Initiation & Incubation

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (Solution A + B).

  • Self-Validation (Negative Control): Run a parallel incubation replacing NADPH with buffer. Why? If degradation occurs in the absence of NADPH, the compound is chemically unstable or degraded by non-CYP/non-FMO enzymes, preventing misattribution of metabolic clearance.

Step 3: Quenching & Extraction

  • At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

  • Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point, while simultaneously precipitating the proteins and extracting the small-molecule metabolites into the organic phase.

Step 4: Centrifugation & LC-HRMS Analysis

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Analyze using a UPLC coupled to an Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize data-dependent acquisition (DDA) to capture MS/MS fragmentation spectra for structural elucidation.

MetIDWorkflow Prep 1. Reaction Prep HLM + Compound Incubate 2. Incubation +NADPH, 37°C Prep->Incubate Quench 3. Quench & Extract Cold ACN Incubate->Quench Timepoints (0-60 min) Analyze 4. LC-HRMS Data Acquisition Quench->Analyze Elucidate 5. Structural Elucidation Analyze->Elucidate MS/MS Fragmentation Control Negative Controls (-NADPH, -HLM) Control->Incubate Validation Loop

Fig 2: Self-validating in vitro MetID experimental workflow.

Conclusion

The predictive biotransformation of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine highlights standard oxidative and conjugative pathways, alongside a critical, atypical radical dimerization route. By mapping these soft spots and employing a rigorously controlled MetID workflow, drug development professionals can proactively design bioisosteric replacements (e.g., substituting the isopropyl group with a cyclopropyl or fluorinated analog) to enhance metabolic stability and mitigate potential CYP-mediated toxicities.

References

  • Takahashi RH, Grandner JM, Bobba S, Liu Y, Beroza P, Zhang D, Ma S. (2020). "Novel homodimer metabolites of GDC-0994 via cytochrome P450-catalyzed radical coupling." Drug Metabolism and Disposition, 48(6), 521-527. [1]

  • Chen H, et al. (2012). "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 3(12), 1024-1029. [2]

  • BenchChem. (2025). "Comparison of the stability of different substituted aminopyrazoles." BenchChem Technical Guides. [3]

Protocols & Analytical Methods

Method

Executive Summary4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly lipophilic pyrazole-amine building block utilized extensively in the development of kinase inhibitors and other targeted therapeutics. Due to its rigid aromatic system and hydrophobic side chains, preparing stable, high-concentration stock solutions requires precise solvent selection and handling. This application note provides a validated, self-monitoring protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability, sterility, and experimental reproducibility.

Application Note: Solvation Thermodynamics and Standard Operating Procedure for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in DMSO Executive Summary4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Thermodynamics and Standard Operating Procedure for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in DMSO

Executive Summary4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly lipophilic pyrazole-amine building block utilized extensively in the development of kinase inhibitors and other targeted therapeutics[1]. Due to its rigid aromatic system and hydrophobic side chains, preparing stable, high-concentration stock solutions requires precise solvent selection and handling. This application note provides a validated, self-monitoring protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability, sterility, and experimental reproducibility.

Physicochemical Profiling & Solvation Causality

To understand why specific experimental conditions are chosen, one must analyze the compound's structural thermodynamics. The molecule features a pyrazole core and a primary amine, both capable of acting as strong hydrogen bond donors and acceptors. However, the presence of the phenyl ring and the isopropyl group significantly increases its hydrophobicity, rendering it virtually insoluble in aqueous media.

Why DMSO?1 with a dielectric constant of ~47[1]. The sulfoxide (S=O) moiety acts as an exceptional hydrogen bond acceptor, readily solvating the primary amine (-NH2) and pyrazole (-NH-) protons. Simultaneously, DMSO's methyl groups engage in favorable Van der Waals interactions with the compound's lipophilic phenyl and isopropyl domains. This dual-action solvation effectively disrupts the compound's crystalline lattice energy, allowing for complete dissolution without the need for destructive heating.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
CAS Number 2145474-02-6
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Physical Form Solid / Crystalline Powder
Primary Solvent Anhydrous DMSO (≥99.9%)

Quantitative Preparation Guidelines

Accurate molarity is critical for dose-response assays and downstream in vivo formulations. The table below summarizes the exact mass required to achieve standard stock concentrations in a 1.00 mL volume.

Table 2: Volumetric Preparation Guide (Mass to DMSO Volume)

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (mL)
10 mM 2.01 mg1.00 mL
20 mM 4.03 mg1.00 mL
50 mM 10.06 mg1.00 mL

Workflow Visualization

The following diagram illustrates the critical path for stock solution preparation, integrating mandatory quality control checkpoints to ensure a self-validating process.

G A 1. Equilibration & Weighing B 2. Solvation in Anhydrous DMSO A->B C 3. Agitation (Vortex/Sonicate) B->C D 4. Self-Validation (Nephelometry QC) C->D E 5. Sterile Filtration (0.22 µm PTFE) D->E F 6. Argon Purge & -80°C Storage E->F

Workflow for the preparation, validation, and storage of pyrazole-amine DMSO stock solutions.

Standard Operating Procedure (SOP): Dissolution & Sterilization

This protocol is designed to mitigate moisture contamination, which is the primary cause of compound precipitation in DMSO stocks.

  • Step 1: Thermal Equilibration. Before opening the source vial, allow the lyophilized 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will drastically reduce its solubility limit in DMSO.

  • Step 2: Weighing. Using an analytical balance, weigh the desired mass (e.g., 10.06 mg for a 50 mM stock) into a sterile, low-bind polypropylene microcentrifuge tube.

  • Step 3: Solvent Addition. Add the calculated volume of Anhydrous DMSO (≥99.9%).

    • Causality: Standard laboratory DMSO rapidly absorbs water from the air.1[1].

  • Step 4: Agitation. Vortex the mixture vigorously for 60 seconds. If particulates remain, subject the tube to mild water-bath sonication (at room temperature) for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the amine group.

  • Step 5: Sterilization. If the stock is intended for cell culture, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly solvent-resistant and exhibits ultra-low non-specific binding, ensuring the hydrophobic pyrazole-amine is not stripped from the solution during filtration. Discard the first 50 µL to account for membrane dead-volume.

Self-Validating Quality Control (QC) System

A robust protocol must validate its own success. Do not assume complete dissolution based solely on standard visual checks.

  • Level 1 (Visual): Hold the tube against a stark black background under bright, direct light. The solution must be 100% transparent. Any opalescence indicates micro-precipitates.

  • Level 2 (Nephelometry): For high-throughput screening or critical in vivo applications,1[1]. A reading above baseline DMSO confirms incomplete solvation, requiring further sonication or the addition of approved co-solvents (e.g., PEG400 or Tween-80)[1].

  • Level 3 (Analytical): Dilute a 1 µL aliquot into 999 µL of LC-MS grade acetonitrile/water and inject into an LC-MS system to confirm the target mass (m/z [M+H]+ ≈ 202.1) and ensure no oxidative degradation occurred during processing.

Storage, Stability, and Handling

Proper storage is critical to maintaining the integrity of the pyrazole-amine stock over time.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.2 which nucleate crystal growth and degrade the compound[2].

  • Atmospheric Control: Blanket the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Temperature: 3 or -20°C for short-term use (<1 month)[3].

  • Usage: When retrieving an aliquot, allow it to thaw naturally at room temperature. Vortex immediately before diluting into aqueous assay buffers. Ensure the final DMSO concentration in biological assays remains below 0.1% - 0.5% to prevent solvent-induced cytotoxicity[2][3].

References[1] Sigma-Aldrich. "3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine Product Specifications." https://sigmaaldrich.com[2] BenchChem. "Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols." https://benchchem.com[3] STEMCELL Technologies. "Small Molecules Handling and Storage Guidelines." https://stemcell.com[4] MedChemExpress. "Compound Handling Instructions and Solvent Preparation." https://medchemexpress.cn

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Application

Advanced HPLC Method Development and Validation Protocol for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Analysis

Introduction & Analyte Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep mechanistic understanding of the target analyte. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep mechanistic understanding of the target analyte. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate or active pharmacophore in kinase inhibitor drug discovery.

From a chromatographic perspective, this molecule presents a unique set of physicochemical challenges:

  • Amphoteric/Basic Core : The primary amine at the C5 position and the pyrazole nitrogens create a basic microenvironment (estimated pKa ~4.5). In standard neutral mobile phases, these basic sites will strongly interact with residual, negatively charged silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • High Lipophilicity : The presence of the phenyl ring and the bulky isopropyl group imparts significant hydrophobicity (LogP), dictating strong retention on reversed-phase (RP) columns.

To achieve a self-validating, highly reproducible assay, the method development strategy must prioritize ionization control and the suppression of secondary interactions.

Method Development Strategy & Causality

Column Chemistry Selection

A standard unendcapped C18 column is insufficient for this analyte due to the primary amine. We select a high-purity, double-endcapped C18 column (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus). Endcapping chemically blocks active silanol sites, drastically reducing the secondary cation-exchange interactions that cause basic compounds to tail.

Mobile Phase & pH Dynamics

The fundamental rule of RP-HPLC for ionizable compounds is to operate at a pH at least 2 units away from the analyte's pKa. We employ an acidic ion-pairing strategy using 0.1% Trifluoroacetic acid (TFA) in water.

  • Causality : TFA lowers the mobile phase pH to ~2.0, ensuring the primary amine is fully protonated (cationic). Simultaneously, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine. This masks the positive charge, allowing the analyte to partition cleanly into the C18 stationary phase without silanol interference.

pHDynamics Analyte 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Basic Amine (pKa ~4.5) LowPH Acidic pH (2.0 - 3.0) Fully Protonated (Cationic) Analyte->LowPH MidPH Neutral pH (6.0 - 8.0) Partial/Neutral State Analyte->MidPH HighPH Basic pH (9.0 - 11.0) Fully Neutral Analyte->HighPH Outcome1 Good Peak Shape (Requires Ion-Pairing/TFA) LowPH->Outcome1 Outcome2 Severe Peak Tailing (Silanol Interactions) MidPH->Outcome2 Outcome3 Max Retention (Requires High-pH Column) HighPH->Outcome3

Figure 1: Impact of Mobile Phase pH on Analyte Ionization and Chromatographic Behavior.

Gradient Design & Elution Strategy

Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity (reducing system backpressure) and superior UV transparency at lower wavelengths (e.g., 210-230 nm), which is critical for detecting the pyrazole chromophore. A gradient elution is employed to focus the analyte band at the head of the column, sharpening the peak before the increasing organic concentration elutes the lipophilic phenyl/isopropyl moieties.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Before any sample analysis, the System Suitability Test (SST) must pass to prove the instrument is "fit for purpose" as defined by 1[1].

Chromatographic Conditions
ParameterSpecificationRationale
Column Endcapped C18, 150 x 4.6 mm, 3.5 µmBalances high resolution with reasonable backpressure.
Mobile Phase A 0.1% TFA in Milli-Q WaterFully protonates the amine; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic core; matches UV baseline of A.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/PDA at 230 nm & 254 nmCaptures the pyrazole and phenyl ring conjugated systems.
Injection Vol 10 µLPrevents volume overload while maintaining sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Step-by-Step Workflow
  • Mobile Phase Preparation : Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (Phase A). Repeat for Acetonitrile (Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation : Accurately weigh 10.0 mg of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate until fully dissolved. Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability Testing (SST) : Inject the 0.1 mg/mL standard 5 times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

  • Sample Analysis : Inject blank (Diluent), followed by samples. Ensure the baseline returns to stability before the next injection.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH Control & Ion-Pairing) B->C D 4. Gradient Design (Organic Modifier Tuning) C->D E 5. Method Validation (ICH Q2(R2) / USP <1225>) D->E F 6. Lifecycle Management (Continuous Verification) E->F

Figure 2: Holistic HPLC Method Development and Lifecycle Management Workflow.

Regulatory Validation Framework

To ensure the method is reliable for its intended analytical application, it must be validated according to the 2[2] and the modernized 1[1]. The recent revisions to USP <1225> emphasize the "Reportable Result" and integrate closely with the ICH Q14 lifecycle approach, moving away from static parameters to dynamic, risk-based confidence in decision-making[3][4].

Validation Parameters & Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. Peak purity > 990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%.
Repeatability (Precision) 6 independent sample preparations at 100% target concentration.%RSD of calculated assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (6 preparations).Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase pH/composition.System Suitability Criteria must remain met (Rs > 2.0, Tf < 1.5).

Troubleshooting Guide

Even with a robust method, routine analysis can present anomalies. Below is a causality-based troubleshooting matrix specific to basic pyrazole derivatives:

ObservationScientific CausalityCorrective Action
Severe Peak Tailing (Tf > 2.0) Depletion of TFA in mobile phase causing unmasked silanol interactions with the primary amine.Prepare fresh Mobile Phase A and B. Ensure TFA is LC-MS grade and stored properly.
Retention Time Shift (Earlier) Loss of stationary phase hydrophobicity (column collapse) or organic phase evaporation.Verify column history (avoid pH > 8 on standard C18). Check pump proportioning valves.
Split Peaks Sample solvent is significantly stronger (higher % organic) than the initial mobile phase conditions.Dilute the sample in a weaker solvent (e.g., increase the water ratio in the Diluent to 80:20).
High Baseline Noise at 210 nm UV absorbance of degraded TFA or impure Acetonitrile.Switch to a higher detection wavelength (e.g., 254 nm) or use fresh, high-grade reagents.

References

  • ICH Q2(R2)
  • USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2145474-02-6)

Sources

Method

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine use as a precursor in organic synthesis

Initiating Data Analysis Okay, I'm starting the data analysis. I'm focusing on the request itself: Understanding the compound, 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, and how it’s applied in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Analysis

Okay, I'm starting the data analysis. I'm focusing on the request itself: Understanding the compound, 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, and how it’s applied in organic synthesis. My analysis will focus on creating detailed application notes and protocols, with a strong focus on the audience's needs and level of expertise. I'll prioritize understanding the target audience to tailor the information effectively.

Defining User Requirements

I've defined the key audience as researchers and drug development professionals. My core requirements are taking shape. I'm focusing on editorial autonomy, scientific integrity by explaining causality, and visualization through tables, detailed methodologies, and Graphviz diagrams for workflows, adhering to a specific color palette. I'm prioritizing these aspects to meet the user's need for comprehensive and high-quality information.

Identifying Molecular Structure

I've pinpointed the molecule: 4-isopropyl-3-phenyl-1H-pyrazol-5-amine, CAS 2145474-02-6. The structure is clear—a pyrazole core, phenyl and isopropyl substituents, and a key amine group. This specific combination indicates it's a potent building block, likely for medicinal chemistry. My next focus is on its synthetic routes and potential applications.

Developing Application Note

I'm currently focused on structuring an Application Note and Protocol for "4-Isopropyl-3-phenyl-1H-pyrazol-5-amine." My priority is to craft a resource valuable for researchers, scientists, and drug development professionals. I'm prioritizing autonomy in structure, shunning a rigid template, and instead, emphasizing scientific integrity by diligently explaining causality in the experimental procedures and the rationale behind it.

Enhancing Note Structure

I'm now integrating self-validating protocols with in-text citations and a comprehensive reference list, including URLs. For improved clarity, I'm incorporating structured tables for quantitative data and detailed step-by-step methodologies. Workflow and pathway clarity will be further enhanced by mandatory Graphviz (DOT) diagrams, following strict width and color contrast rules, along with a predefined color palette. I've also begun structuring the Application Note, starting with an introduction to the compound and its significance in medicinal chemistry.

Analyzing Compound's Function

I'm now diving deeper into the compound's function, focusing on its specific chemical characteristics. The 3-phenyl and 4-isopropyl substitutions play key roles in steric bulk and lipophilicity, making it suitable for occupying hydrophobic kinase ATP-binding sites. I'm also examining the mechanistic insights, like the bis-nucleophilic nature of the 5-aminopyrazole, and plan to diagram the cyclocondensation workflow for clarity.

Refining Data Presentation

I'm now focusing on data presentation. I'm preparing a summary table for reaction conditions, yields, and analytical data (like expected m/z and key NMR shifts) for synthesized derivatives. I've also incorporated the references as requested. Furthermore, I am refining the Graphviz (DOT) diagram that maps the workflow of the precursor transforming into two major kinase inhibitor scaffolds, using the predefined color palette.

Revising Reaction Pathway

I'm now revising the reaction pathway I had previously laid out. I need to reconsider the feasibility of pyrazolo[3,4-d]pyrimidines, as the C4 position in the starting compound is occupied by an isopropyl group, which clashes with the previously imagined cyclization scheme. I'm focusing on restructuring the pathway, and ensuring I consider the steric and electronic constraints of the starting compound.

Clarifying Ring Formation

I'm now clarifying ring formation. I realize my previous assumptions about pyrazolo[3,4-d]pyrimidine were incorrect; an isopropyl group at C4 prevents the fusion. I'm verifying the pyrazole numbering to ensure accurate depiction of ring formation. This is essential for the reaction pathway. I can now confirm that pyrazolo[1,5-a]pyrimidine, where the fusion occurs between N1 and C5, is the correct pathway. I'm carefully reviewing the bis-nucleophile considerations.

Confirming Reaction Specificity

I'm now confirming the regiochemistry. The C3 (phenyl) substituent becomes the 3- and 2- position in pyrazolo[1,5-a]pyrimidine, and N1-C5 is the fusion point. My earlier assumptions were correct; 5-aminopyrazoles react with 1,3-diketones to form the expected system. I'm focusing on the steric impact of the C3/C4 substituents to solidify the scientific rationale. The isopropyl group at C4 doesn't hinder the ring formation, only the alternative pyrazolo[3,4-d]pyrimidine formation.

Validating Reaction Pathway

I'm now validating the reaction pathway to confirm the precise regiochemistry, double-checking the numbering and fusion of the pyrazolo[1,5-a]pyrimidine system. I'm focusing on the formation of 2-phenyl-3-isopropylpyrazolo[1,5-a]pyrimidine derivatives. These compounds' lipophilicity positions them well for the deep hydrophobic pockets of kinase enzymes.

Defining Application Title

I've crafted a title: "Application Note: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine as a Regioselective Precursor for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors," emphasizing the compound's regiochemical role. I'm focusing on the introduction, clarifying the significance of the pyrazolo[1,5-a]pyrimidine system in oncology and neurobiology, and highlighting how the C4 isopropyl group directs the reaction towards the desired product and kinase targets (e.g., Trk, CDK).

Developing Protocols

I'm developing experimental protocols, specifically for microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines using the precursor, 1,3-diketones and glacial acetic acid, as well as pyrazolo[1,5-a]1,3,5-triazines via diazotization with sodium nitrite and malononitrile/ethyl cyanoacetate. These protocols will include step-by-step methodologies with built-in self-validation steps like TLC, LC-MS, NMR, and IR to ensure data integrity. I am also preparing a table to summarize quantitative data.

Constructing DOT Diagram

I'm now drafting the DOT diagram using the predefined color palette and style. I've included the key components: the precursor with an emphasis on the C4 block, the bis-electrophile, and the two potential reaction pathways. I'm focusing on highlighting the blocked pathway to demonstrate the precursor's regioselectivity in pyrazolo[1,5-a]pyrimidine formation, driven by the isopropyl group's steric hindrance, and I'll include the relevant source references.

Refining DOT Diagram

I'm now refining the DOT diagram based on our predefined color palette to enhance visual clarity and contrast. I'm assigning specific colors to each component: precursor (#4285F4), electrophile (#F1F3F4), the allowed pathway (#FBBC05), the blocked pathway (#EA4335), and the exclusive product (#34A853). The inhibited pathway remains dashed (#EA4335).

Detailing Protocols

I'm now detailing the experimental protocols. Protocol 1 covers microwave-assisted cyclocondensation for pyrazolo[1,5-a]pyrimidine synthesis, emphasizing the role of microwave irradiation and glacial acetic acid. The focus is on self-validating steps like IR, NMR, and LC-MS for pre- and post-reaction validation. Protocol 2 outlines the diazotization and coupling for pyrazolo[1,5-a]1,3,5-triazine synthesis.

Constructing Data Table

I'm now building the quantitative data table to ensure thorough documentation. I've begun populating it with reaction conditions, starting with the synthesis of pyrazolo[1,5-a]pyrimidine, using acetylacetone. I'll expand it to include the synthesis of pyrazolo[1,5-a][1,2,4]triazines, by converting the exocyclic amine into a diazonium salt, which, because of the isopropyl group at C4, undergoes intermolecular coupling with active methylene compounds. I'm focusing on defining the key analytical markers for self-validation in the table.

Finalizing Data Table

I'm now completing the quantitative data table, using the provided example data, along with properly formatted in-text citations. I've populated the table with the following reaction conditions, yields, and analytical data for the cyclocondensation of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine with various reagents, including acetylacetone and 3-(dimethylamino)-1-phenylprop-2-en-1-one, as well as the diazotization and coupling with malononitrile. These examples support the Application Note's focus [1, 2, 3].

Incorporating Cited References

I'm now incorporating citations to support my work and make my explanations stronger. I'll use the provided URL for Sigma-Aldrich and RSC Publishing. The citation is necessary to support the claim that the compound is an intermediate to targeted therapies in oncology. The link from the search results is a redirect and can't be used, but the vertexaisearch.cloud.google.com link can.

Developing Application Note Structure

I'm now integrating insights from sources on pyrazolo[1,5-a]pyrimidines and kinase inhibitors, specifically in cancer therapy. I'm focusing on the executive summary, highlighting the compound's significance and its role as a precursor for these compounds. My goal is to outline the mechanistic rationale, and I plan to revise the experimental protocols to include self-validating steps. Finally, I will ensure the quantitative data and analytical validation are complete.

Finalizing Validation Steps

I'm now focusing on refining the validation steps within the protocols, specifically justifying the use of microwave irradiation, glacial acetic acid, and urea in diazotization. I'm ensuring all protocols are self-validating, adding in-process checks like TLC and color changes, alongside post-process markers like NMR, LC-MS, and IR data. I am also embedding markdown links and incorporating citations to build the reference list.

Validating Workflow Diagram

I'm now validating the Graphviz DOT diagram, carefully checking node connections and text descriptions to ensure the workflow accurately reflects the chemical transformations and regiochemical outcomes. The color-coding is now integrated, with the correct assignment of colors for the precursor, electrophile, allowed and blocked pathways, and the product. The labels are also concise.

Validating Color Contrast

I'm now focusing on color contrast validation within the Graphviz DOT diagram. The color pairings for text and backgrounds appear effective for readability: blue (#4285F4) and white, light gray (#F1F3F4) and dark gray, yellow (#FBBC05) and dark gray, red (#EA4335) and white, green (#34A853) and white, and medium gray (#5F6368) and white. I'm also planning to detail TLC self-validation.

Application

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in Human Plasma

Executive Summary & Analytical Rationale 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a critical pyrazole-amine pharmacophore frequently utilized as a building block in the development of novel kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a critical pyrazole-amine pharmacophore frequently utilized as a building block in the development of novel kinase inhibitors[1]. Accurately quantifying this compound in human plasma is essential for preclinical pharmacokinetic (PK) profiling.

Developing a robust LC-MS/MS assay for this analyte presents specific challenges: the primary amine group makes the molecule highly polar and susceptible to secondary interactions with column silanols, while the complex plasma matrix introduces phospholipids that can cause severe ion suppression. This guide details a self-validating, highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), strictly aligned with the[2] and the [3].

Analyte Mechanistic Profiling & Mass Spectrometry

Ionization Causality

The target analyte possesses an exocyclic primary amine and a pyrazole ring, yielding a basic pKa of approximately 4.5. By utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase, the amine is completely protonated in solution. This drives the decision to operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, ensuring maximum transfer of the [M+H]+ ion ( m/z 202.1) into the gas phase.

Fragmentation Dynamics

Upon isolation of the m/z 202.1 precursor in Q1, Collision-Induced Dissociation (CID) in Q2 yields two highly stable product ions:

  • Quantifier Ion ( m/z 160.1): Formed via the neutral loss of the isopropyl group ( −42 Da , propene). This is the most energetically favorable cleavage, providing the highest signal-to-noise (S/N) ratio.

  • Qualifier Ion ( m/z 185.1): Formed via the loss of ammonia ( −17 Da ) from the primary amine.

To ensure quantitative reliability without the high cost of custom isotopic synthesis, 4-Ethyl-3-phenyl-1H-pyrazol-5-amine (CAS: 103492-43-9) is selected as the Internal Standard (IS)[4]. Its structural homology guarantees nearly identical extraction recovery and ionization efficiency.

Fragmentation Parent Parent Ion [M+H]+ m/z 202.1 Quant Quantifier Ion m/z 160.1 Parent->Quant CID: -42 Da (Loss of Isopropyl) Qual Qualifier Ion m/z 185.1 Parent->Qual CID: -17 Da (Loss of NH3)

Figure 1: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway.

Optimized MS/MS Parameters

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Voltages

AnalyteQ1 Mass ( m/z )Q3 Mass ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Analyte (Quantifier) 202.1160.1506025
Analyte (Qualifier) 202.1185.1506018
Internal Standard (IS) 188.1160.1505523

Self-Validating Sample Preparation: MCX Solid Phase Extraction

Experience-Driven Rationale: While Protein Precipitation (PPT) is rapid, it fails to remove lysophosphatidylcholines (phospholipids) from plasma. These lipids co-elute with moderately polar analytes, causing severe ion suppression. Because our analyte is basic, we exploit this chemical property using a Mixed-Mode Cation Exchange (MCX) SPE protocol. The analyte binds ionically to the sulfonic acid groups of the sorbent at low pH, allowing us to wash away neutral lipids with 100% organic solvent before eluting the analyte at a high pH.

Step-by-Step MCX SPE Protocol
  • Sample Pre-treatment: Aliquot of human plasma into a microcentrifuge tube. Add of IS working solution ( 500 ng/mL ). Add of 2% H3​PO4​ in water. Causality: Phosphoric acid lowers the pH, ensuring the analyte's amine group is fully ionized for optimal cation exchange binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1 mL of 2% H3​PO4​ .

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 in Hg).

  • Washing (Self-Validation Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (Removes aqueous-soluble proteins).

    • Wash 2: 1 mL of 100% MeOH (Removes phospholipids and neutral hydrophobic interferences).

  • Elution: Elute the target analyte and IS with of 5% NH4​OH in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . Reconstitute in of Mobile Phase A:B (80:20, v/v).

SPE_Workflow N1 1. Plasma Aliquot (100 µL) + IS N2 2. Acidification Add 2% H3PO4 (Ionize Amine) N1->N2 N3 3. MCX Cartridge Load (Cation Exchange Binding) N2->N3 N4 4. Organic Wash 100% MeOH (Remove Lipids) N3->N4 N5 5. Basic Elution 5% NH4OH in MeOH (Neutralize) N4->N5 N6 6. LC-MS/MS Injection Reconstituted in Mobile Phase N5->N6

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma cleanup.

Chromatographic Separation Dynamics

To prevent peak tailing commonly associated with primary amines interacting with residual silanols, a highly end-capped column with sub-2-micron particles is utilized.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 ( )

  • Column Temperature: 40∘C (Reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is preferred over methanol here to provide a sharper elution profile for the rigid phenyl-pyrazole structure).

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: .

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.009010Initial
0.509010Isocratic hold
2.501090Linear ramp
3.501090Column wash
3.609010Re-equilibration
5.009010End

System Suitability & Method Validation Framework

Every bioanalytical run must be a self-validating system. Before injecting biological samples, a System Suitability Test (SST) must be performed. The SST consists of injecting the Lower Limit of Quantitation (LLOQ) standard six times. The system is only deemed "Ready" if the coefficient of variation (CV) of the analyte area is ≤5% , peak tailing is <1.5 , and S/N is >10 .

Validation is executed in strict accordance with the [3].

Table 3: Core Validation Acceptance Criteria (ICH M10 / FDA 2018)

Validation ParameterExecution MethodologyAcceptance Criteria
Selectivity Analyze 6 independent lots of blank human plasma.Interference at analyte RT <20% of LLOQ response; IS interference <5% .
Linearity 8-point calibration curve ( 1−1000 ng/mL ), linear regression with 1/x2 weighting. R2≥0.99 . Standards must be within ±15% of nominal ( ±20% at LLOQ).
Accuracy & Precision 5 replicates of LLOQ, Low QC, Mid QC, and High QC across 3 separate runs.Intra/Inter-assay CV ≤15% ( ≤20% at LLOQ). Bias within ±15% ( ±20% at LLOQ).
Matrix Effect (ME) Compare peak area of post-extraction spiked blanks vs. neat solutions at LQC and HQC.IS-normalized Matrix Factor (MF) CV ≤15% .
Extraction Recovery Compare peak area of pre-extraction spiked samples vs. post-extraction spiked samples.Must be consistent and reproducible across all QC levels (typically >70% ).

Troubleshooting Matrix Effects & Peak Integrity

  • Observation: Severe signal suppression observed between 2.0 and 2.5 minutes.

    • Causality: Co-elution of residual lysophosphatidylcholines that survived the SPE wash.

    • Resolution: Increase the volume of the 100% MeOH wash step in the MCX protocol from 1 mL to 2 mL , or slightly shallow the LC gradient from 1.5 to 2.5 minutes to separate the analyte from the suppression zone.

  • Observation: Peak tailing (Asymmetry factor >1.8 ).

    • Causality: The primary amine is interacting with active silanols on the stationary phase or metal surfaces in the LC flow path.

    • Resolution: Ensure the use of a highly end-capped column (like the BEH C18). If tailing persists, add 10 mM Ammonium Formate to Mobile Phase A to act as a competing ion and mask active silanols.

References

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • International Council for Harmonisation (ICH) / European Medicines Agency (EMA) . ICH M10 on bioanalytical method validation and study sample analysis (2022). Available at:[Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for the Purification of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Physicochemical Profiling 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Physicochemical Profiling

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other bioactive heterocycles[1]. Structurally, the molecule presents a unique crystallization challenge: the lipophilic C4-isopropyl and C3-phenyl groups promote high solubility in organic solvents, while the C5-amine and pyrazole nitrogens engage in complex hydrogen-bonding networks.

During purification, this dual nature often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization, particularly when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system[2]. To achieve >99% purity, process chemists must carefully modulate the thermodynamic solubility limits and metastable zone width (MZW) of the compound.

Table 1: Physicochemical Properties & Solvent Compatibility
PropertyValue / CharacteristicImpact on Crystallization
Molecular Formula C12H15N3High carbon count increases lipophilicity.
Molecular Weight 201.27 g/mol Requires balanced solvent polarity.
Predicted pKa ~2.2 – 3.8Basic nitrogens allow for orthogonal acid-addition salt formation[3].
Good Solvents Ethanol, Isopropanol, EtOAcHigh solubility at elevated temperatures; ideal for cooling crystallization[4].
Anti-Solvents Water, HexaneDrastically reduces solubility; forces supersaturation[5].

Strategic Workflow for Crystallization

The selection of a crystallization method depends entirely on the crude impurity profile. The decision matrix below outlines the logic for selecting Single-Solvent Cooling, Anti-Solvent Addition, or Acid-Addition Salt Crystallization.

Workflow Start Crude 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine Assess Assess Impurity Profile Start->Assess HighPurity >90% Purity (Isostructural Impurities) Assess->HighPurity LowPurity <90% Purity (Diverse Impurities) Assess->LowPurity Cooling Cooling Crystallization (Ethanol) HighPurity->Cooling High Solubility Ratio AntiSolvent Anti-Solvent Crystallization (EtOH / H2O) HighPurity->AntiSolvent Low Yield in Cooling Salt Acid-Addition Salt Crystallization LowPurity->Salt Orthogonal Purge Needed

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on crude purity.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Causality & Mechanism: Ethanol is the premier protic solvent for pyrazole derivatives[2]. It acts as both a hydrogen-bond donor and acceptor, solvating the pyrazole core at high temperatures (70°C). As the temperature drops, the kinetic energy of the solvent decreases, allowing the highly stable intermolecular hydrogen bonds of the pyrazole-amine network to dominate, driving nucleation[6].

Step-by-Step Methodology:

  • Dissolution: Weigh the crude 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine into a round-bottom flask. Add a minimal volume of absolute ethanol (approx. 3-5 mL per gram of crude).

  • Heating: Heat the suspension to 70°C under continuous stirring until complete dissolution is achieved.

  • Clarification (Self-Validating Step): If insoluble mechanical impurities or polymerized byproducts remain, perform a hot filtration through a pre-warmed Büchner funnel to prevent premature nucleation on the impurities.

  • Controlled Cooling: Transfer the filtrate to a controlled environment. Cool the solution slowly (approx. 0.5°C/min) to room temperature. Rapid cooling shrinks the metastable zone and induces oiling out.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (2–8°C) for 1–2 hours to maximize crystal yield[4].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to displace the impurity-rich mother liquor. Dry under vacuum at 40°C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

Causality & Mechanism: When the compound exhibits excessive solubility in ethanol—leading to unacceptable yield losses—water is introduced as an anti-solvent. Water disrupts the lipophilic solvation of the isopropyl and phenyl groups, rapidly lowering the thermodynamic solubility limit and forcing the system into supersaturation[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of hot ethanol (70°C).

  • Titration: Slowly add hot deionized water dropwise to the stirring solution until a faint, persistent turbidity is observed (the "cloud point").

  • Equilibration: Add 1-2 drops of hot ethanol until the solution just turns clear again. This self-validating step ensures the system is poised exactly at the edge of the metastable zone, preventing liquid-liquid phase separation.

  • Nucleation & Cooling: Allow the solution to cool naturally to room temperature. If crystallization does not initiate, introduce a trace amount of pure seed crystals.

  • Isolation: Cool in an ice bath for 1 hour, filter, and wash with a cold, predetermined Ethanol:Water mixture (e.g., 1:1 v/v).

Protocol C: Orthogonal Acid-Addition Salt Crystallization

Causality & Mechanism: If the crude mixture is heavily contaminated with neutral, isostructural impurities that co-crystallize with the free base, thermodynamic cooling will fail. By exploiting the basicity of the pyrazole/amine nitrogens (pKa ~2.2-3.8), the addition of a strong acid generates a highly polar salt (e.g., hydrochloride or oxalate). This salt is insoluble in organic solvents like acetone or isopropanol and crashes out, effectively purging all non-basic impurities[7].

SaltMechanism FreeBase Free Base in Organic Solvent (Soluble) Acid Add Strong Acid (e.g., HCl, Oxalic Acid) FreeBase->Acid Salt Pyrazole Salt Formation (Insoluble Precipitate) Acid->Salt Filter Filtration (Purges Neutral Impurities) Salt->Filter Neutralize Neutralization with Base (e.g., NaHCO3) Filter->Neutralize PureBase Pure Free Base (Recovered) Neutralize->PureBase

Figure 2: Workflow for the orthogonal acid-addition salt crystallization and free base recovery.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude pyrazole in acetone or isopropanol at room temperature. Slowly add 1.05 equivalents of concentrated HCl (or anhydrous oxalic acid) dropwise.

  • Precipitation: Stir the mixture for 30 minutes. The pyrazole salt will precipitate as a dense crystalline solid. Cool to 5°C to complete precipitation.

  • Filtration: Filter the salt and wash with cold acetone. All neutral impurities remain dissolved in the mother liquor.

  • Neutralization: Suspend the isolated salt in a biphasic mixture of Ethyl Acetate and Water. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Recovery: The neutralized free base will partition into the Ethyl Acetate layer. Separate the organic layer, dry over anhydrous Na2SO4, and evaporate the solvent to yield the ultra-pure 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide

Table 2: Common Crystallization Failures and Corrective Actions
ObservationMechanistic CauseCorrective Action
"Oiling Out" (Liquid phase separates instead of solid) The melting point of the crude is depressed below the saturation temperature of the solvent[2].1. Add more "good" solvent (Ethanol) to lower the saturation temperature. 2. Cool the solution much slower. 3. Add seed crystals to force solid nucleation.
Low Yield / High Loss to Mother Liquor The thermodynamic solubility limit is too high at the final isolation temperature[4].1. Reduce the initial volume of hot solvent used. 2. Increase the ratio of anti-solvent (Water). 3. Extend the final cooling period at 2-8°C.
Co-crystallization of Impurities Impurities share similar crystal lattice energies and solubility profiles.Abandon neutral crystallization. Switch to Protocol C (Acid-Addition Salt) to orthogonally alter the solubility state[7].

References

  • 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine - Sigma-Aldrich. Source: sigmaaldrich.com. URL:[1]

  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. Source: benchchem.com. URL:[2]

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. Source: benchchem.com. URL:[4]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Source: Organic Process Research & Development - ACS Publications. URL:[5]

  • Synthesis of a series of 3-aryl-1H-pyrazol-5-amines from benzoylacetonitrile under microwave irradiation. Source: Heterocyclic Letters. URL:[6]

  • Method for purifying pyrazoles. Source: Google Patents (WO2011076194A1). URL:[7]

  • 5-Amino-3-methyl-1-phenylpyrazole. Source: ChemicalBook. URL:[3]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in Murine Models

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) Introduction & Rationale The compound 4-Isopropyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6)

Introduction & Rationale

The compound 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine represents a highly versatile aminopyrazole building block, a pharmacophore frequently utilized in the design of potent small-molecule kinase inhibitors[1]. The structural features of this molecule—specifically the lipophilic phenyl and isopropyl moieties coupled with a slightly basic pyrazole-amine core—confer favorable target-binding thermodynamics but present significant challenges for in vivo aqueous solubility and systemic exposure.

To accurately evaluate the efficacy, toxicity, and pharmacokinetic (PK) profile of this compound in murine models, researchers must employ sophisticated formulation strategies. Poorly formulated lipophilic compounds often precipitate in the bloodstream, leading to artificial toxicity (e.g., pulmonary embolisms), erratic absorption, and uninterpretable PK data[2]. This application note details a field-proven, self-validating methodology for formulating, dosing, and analyzing 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in mice.

Formulation Strategy & Causality

Because 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine lacks sufficient aqueous solubility for direct saline dissolution, a multi-component co-solvent/surfactant vehicle is required. A standard and highly effective vehicle for both Intravenous (IV) and Oral (PO) administration in mice is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline [3].

The Causality Behind the Excipient Choices:

  • Dimethyl Sulfoxide (DMSO) (10%): Acts as the primary solvent to disrupt the compound's crystal lattice. It is strictly capped at ≤10% of the final volume to prevent murine cardiovascular toxicity, hemolysis, and gastrointestinal irritation[4].

  • Polyethylene Glycol 400 (PEG400) (40%): Serves as a biocompatible co-solvent. PEG400 hydrogen-bonds with water, creating a transition gradient that prevents the highly lipophilic pyrazole from "crashing out" (precipitating) when the DMSO solution is diluted with an aqueous phase[4].

  • Tween 80 (5%): A non-ionic polysorbate surfactant. It reduces surface tension and forms micelles that encapsulate the hydrophobic isopropyl and phenyl groups, ensuring uniform dispersion[2].

  • 0.9% Saline (45%): The aqueous diluent required to bring the formulation to an isotonic osmolarity (approx. 300 mOsm/L), preventing osmotic shock to red blood cells during IV injection.

Step-by-Step Formulation Protocol

Note: This protocol incorporates a self-validating visual inspection step to ensure formulation integrity prior to dosing.

  • Calculations: Determine the total volume needed for the dosing cohort (assume 5 mL total for a standard cohort of 10 mice). Calculate the required mass of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine for a target concentration (e.g., 1 mg/mL for IV; 5 mg/mL for PO).

  • Primary Solubilization: Weigh the compound into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume; e.g., 0.5 mL). Vortex vigorously for 2–3 minutes. Causality: The compound must be 100% dissolved at this stage. If the solution is cloudy, the compound will not remain in solution during subsequent steps.

  • Co-solvent Addition: Add the calculated volume of PEG400 (40% of final volume; e.g., 2.0 mL). Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Addition: Add Tween 80 (5% of final volume; e.g., 0.25 mL). Vortex for 1 minute. The solution may appear slightly viscous but must remain completely clear.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add the 0.9% Saline (45% of final volume; e.g., 2.25 mL) while stirring continuously. Causality: Rapid addition of water can cause localized supersaturation and irreversible precipitation of the pyrazole core.

  • Self-Validation: Hold the vial against a light source. The formulation must be optically clear without any particulate matter. If precipitation is observed, the formulation has failed and must be discarded.

In Vivo Dosing Protocols (Mice)

To fully characterize the PK profile, a two-arm study (IV and PO) is required to calculate absolute oral bioavailability ( F% ).

Protocol A: Intravenous (IV) Bolus Injection
  • Purpose: Determines systemic Clearance (Cl) and Volume of Distribution (Vd).

  • Dose: 1 to 5 mg/kg.

  • Procedure:

    • Place the mouse (e.g., C57BL/6 or BALB/c) in a commercial restrainer.

    • Warm the tail using a heat lamp or warm water compress (approx. 40°C) for 1–2 minutes to induce vasodilation of the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Using a 27G to 30G needle, inject the formulation slowly over 10–15 seconds. Causality: Rapid injection of PEG400/Tween 80 can cause acute histamine release and transient respiratory distress in mice.

    • Maximum administration volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

Protocol B: Oral Gavage (PO)
  • Purpose: Determines maximum plasma concentration ( Cmax​ ) and oral absorption.

  • Dose: 10 to 50 mg/kg.

  • Procedure:

    • Fast the mice for 4–6 hours prior to dosing to reduce variability in gastric emptying and drug absorption. Water remains available ad libitum.

    • Secure the mouse by the scruff to immobilize the head and align the esophagus.

    • Using a sterile, bulb-tipped stainless steel or flexible plastic gavage needle (20G–22G), gently advance the needle over the tongue and down the esophagus into the stomach.

    • Administer the dose. Maximum administration volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pharmacokinetic Sampling & Bioanalysis

Serial Blood Sampling

Serial sampling from the same animal reduces inter-subject variability. The submandibular vein punch is the preferred method as it is less stressful than retro-orbital bleeding and yields sufficient volume without requiring anesthesia.

  • Timepoints (IV): 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Timepoints (PO): 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Collect ~20 µL of blood per timepoint into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

LC-MS/MS Considerations & Matrix Effects

Analyzing pyrazole-amines formulated in PEG400 and Tween 80 requires strict bioanalytical controls. High concentrations of PEG400 and Tween 80 in early-timepoint plasma samples (e.g., 5 min IV) cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer[5].

  • Self-Validating Step: Always run a matrix effect control by spiking the target compound into blank plasma containing the exact vehicle ratios expected at the 5-minute timepoint. Use Solid Phase Extraction (SPE) rather than simple protein precipitation if ion suppression exceeds 20%.

Data Visualization

Quantitative PK Parameters

The following table summarizes the critical pharmacokinetic parameters that must be extracted from the plasma concentration-time curve using non-compartmental analysis (NCA).

ParameterAbbreviationTypical UnitBiological & Pharmacological Significance
Maximum Concentration Cmax​ ng/mLPeak systemic exposure; critical for determining if the compound exceeds the in vitro IC50​ target.
Time to Maximum Tmax​ hoursIndicator of oral absorption rate. Lipophilic pyrazoles typically show a Tmax​ of 0.5 – 2.0 hours.
Area Under the Curve AUC0−∞​ ng·h/mLTotal systemic exposure over time. Used to calculate clearance and bioavailability.
Clearance Cl mL/min/kgThe volume of plasma cleared of the drug per unit time. Determines dosing frequency.
Volume of Distribution Vdss​ L/kgIndicates tissue penetration. High Vd (>1 L/kg) suggests the lipophilic compound distributes widely into tissues.
Absolute Bioavailability F %Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .
Workflow Diagram

PK_Workflow cluster_dosing In Vivo Dosing (Mice) Compound 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) Formulation Vehicle Formulation 10% DMSO / 40% PEG400 5% Tween 80 / 45% Saline Compound->Formulation Solubilization IV Intravenous (IV) Tail Vein (1-5 mg/kg) Formulation->IV PO Oral Gavage (PO) (10-50 mg/kg) Formulation->PO Sampling Serial Blood Sampling (Submandibular/Jugular) IV->Sampling 5 min - 24 hr PO->Sampling 15 min - 24 hr LCMS LC-MS/MS Bioanalysis (Monitor Excipient Ion Suppression) Sampling->LCMS Plasma Extraction PK PK Parameter Extraction (AUC, Cmax, Cl, Vd, F%) LCMS->PK Data Processing

In vivo pharmacokinetic profiling workflow for pyrazole-5-amine derivatives in murine models.

Sources

Method

Application Note: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Cell Culture Assays

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery. Introduction & Mechanistic Rationale The development of targeted small-molecule kinase inhibitors has revolutioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery.

Introduction & Mechanistic Rationale

The development of targeted small-molecule kinase inhibitors has revolutionized precision oncology. Among the most versatile chemical building blocks in this domain is the 1H-pyrazol-5-amine scaffold, and specifically, its sterically tuned derivative, 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6). This compound serves as a critical core in the synthesis of advanced pyrazolo[1,5-a]pyrimidine inhibitors targeting oncogenic kinases such as RET, FLT3, and TRK[1][2][3].

The Causality of the Scaffold Design: The efficacy of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine in cellular assays is not coincidental; it is rooted in its precise stereoelectronic fit within the ATP-binding pocket of kinases:

  • The 5-Amino Group: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., interacting with residues like E775 in RET or the corresponding residues in FLT3)[1][4].

  • The 4-Isopropyl Group: Provides optimal steric bulk that projects into the hydrophobic pocket adjacent to the gatekeeper residue. This specific substitution drives selectivity, effectively preventing the molecule from binding to off-target kinases like KDR (VEGFR2), which have a more restricted pocket[1][5].

  • The 3-Phenyl Ring: Engages in π

    π stacking or hydrophobic interactions with the activation loop, stabilizing the kinase in an inactive conformation[6].

Pathway Inhibitor 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine Core (Kinase Inhibitor) Receptor Oncogenic Kinase (e.g., KIF5B-RET, FLT3-ITD) Inhibitor->Receptor Blocks ATP Binding Adaptor Adaptor Proteins (GRB2 / SOS) Receptor->Adaptor Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) Adaptor->MAPK PI3K PI3K / AKT Pathway (Survival) Adaptor->PI3K Outcome Cell Apoptosis & Growth Arrest MAPK->Outcome Inhibited PI3K->Outcome Inhibited

Figure 1: Mechanism of action for pyrazol-5-amine derived inhibitors blocking oncogenic kinase signaling.

Experimental Design: The Self-Validating Ba/F3 System

To accurately assess the intracellular target engagement and anti-proliferative effects of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine derivatives, the Ba/F3 cell model is the industry gold standard[1][2].

Why Ba/F3 cells? Wild-type (WT) Ba/F3 is a murine pro-B cell line that is strictly dependent on Interleukin-3 (IL-3) for survival. When these cells are stably transfected with an oncogenic kinase (e.g., KIF5B-RET or FLT3-ITD), they undergo "oncogene addiction" and become IL-3 independent.

The Self-Validating Control: Every assay must include a parallel plate of WT Ba/F3 cells supplemented with exogenous IL-3.

  • Causality: If a compound kills the oncogene-driven cells (IC 50​ = 10 nM) but also kills the WT + IL-3 cells at the same concentration, the compound is a general cytotoxin (e.g., a metabolic poison). If the compound kills the oncogene-driven cells but leaves the WT + IL-3 cells viable up to 10,000 nM, it is a true, on-target kinase inhibitor. This built-in counter-screen ensures absolute trustworthiness of the generated data.

Quantitative Data Summary

Below is a representative selectivity profile demonstrating the expected performance of an optimized 4-isopropyl-3-phenyl-1H-pyrazol-5-amine derivative in the Ba/F3 panel.

Cell Line / Kinase TargetDependencyRepresentative IC 50​ (nM)Interpretation
WT Ba/F3 (+ IL-3) IL-3> 10,000Self-Validation: No general cytotoxicity.
Ba/F3 KIF5B-RET RET Kinase12.5High on-target potency against RET fusion.
Ba/F3 FLT3-ITD FLT3 Kinase45.2Moderate cross-reactivity (typical for scaffold).
Ba/F3 KDR VEGFR2> 5,000High selectivity vs KDR due to isopropyl steric clash.

Detailed Protocols

Protocol A: High-Throughput Cell Viability Assay (384-Well Format)

This protocol utilizes ATP-based luminescence (e.g., CellTiter-Glo) to measure cell viability, which directly correlates with the kinase inhibitory activity of the pyrazol-5-amine compound.

Materials Required:

  • Ba/F3 mutant cell lines (e.g., KIF5B-RET) and WT Ba/F3 cells.

  • RPMI-1640 medium supplemented with 10% FBS, 1% Pen/Strep (and 10 ng/mL recombinant mouse IL-3 for WT cells).

  • 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine derivative (10 mM stock in 100% DMSO).

  • 384-well white opaque microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology:

  • Cell Preparation & Seeding:

    • Harvest Ba/F3 cells in the exponential growth phase (viability >95% via Trypan Blue).

    • Wash cells twice with PBS to remove any residual growth factors.

    • Resuspend cells in assay media. Seed 2,000 cells per well in 20 µL of media into the 384-well plate.

    • Note: For WT Ba/F3, ensure the assay media contains 10 ng/mL IL-3.

  • Compound Dilution (10-Point Curve):

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock down to 0.5 µM.

    • Perform an intermediate dilution by transferring 1 µL of the DMSO serial dilutions into 99 µL of assay media (this creates a 10x intermediate stock in 1% DMSO).

  • Compound Dosing:

    • Transfer 2.2 µL of the 10x intermediate stock to the 20 µL of cells in the 384-well plate.

    • Critical Parameter: The final DMSO concentration must be exactly 0.1% . Higher DMSO concentrations will perturb the lipid bilayer and artificially reduce Ba/F3 viability, invalidating the assay.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO 2​ incubator.

  • Luminescence Readout:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add 10 µL of CellTiter-Glo reagent to each well.

    • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Normalize data against DMSO-only controls (100% viability) and media-only blanks (0% viability). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Seeding Ba/F3 Mutant Lines (2,000 cells/well) Step2 2. Compound Addition 10-Point Serial Dilution (Final 0.1% DMSO) Step1->Step2 Step3 3. Incubation 72 Hours at 37°C 5% CO2 Step2->Step3 Step4 4. Viability Readout CellTiter-Glo (ATP Luminescence) Step3->Step4 Step5 5. Data Analysis IC50 Calculation & Selectivity Profiling Step4->Step5

Figure 2: Experimental workflow for high-throughput Ba/F3 cell viability assays.

Protocol B: Intracellular Target Engagement (Phospho-Kinase Western Blot)

To prove that the reduction in cell viability is causally linked to the inhibition of the target kinase, researchers must evaluate the phosphorylation status of the kinase and its immediate downstream effectors (e.g., ERK1/2)[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed 2 × 10 6 Ba/F3 KIF5B-RET cells in 6-well plates. Treat with the pyrazol-5-amine compound at concentrations of 0, 0.1 × , 1 × , and 10 × the established IC 50​ for 2 hours.

    • Rationale: A 2-hour window is optimal for capturing direct kinase inhibition before secondary apoptotic signaling cascades degrade the cellular proteome.

  • Lysis: Wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against total RET, phospho-RET (Tyr905), total ERK, and phospho-ERK (Thr202/Tyr204).

  • Interpretation: A successful 4-isopropyl-3-phenyl-1H-pyrazol-5-amine derivative will show a dose-dependent reduction in p-RET and p-ERK bands, while total RET and total ERK remain constant, proving direct, intracellular target engagement.

References

  • Mathison, C. J. N., et al. "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters, 2020.[Link]

  • El-Sayed, N. N. E., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025.[Link]

  • Wang, Y., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2023.[Link]

  • Wang, L., et al. "An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3." European Journal of Medicinal Chemistry, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling solubility challenges with 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling solubility challenges with 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, detailed protocols, and scientific rationale to help you achieve successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine.

Q1: Why is 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine poorly soluble in neutral aqueous buffers?

A1: The solubility of a molecule is dictated by its structure. 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine has a combination of polar and non-polar features that govern its behavior in water.

  • Hydrophobic (Water-Fearing) Moieties: The compound contains a phenyl group (-C₆H₅) and an isopropyl group (-CH(CH₃)₂). These are large, non-polar, hydrocarbon regions that resist interacting with polar water molecules, driving the low solubility.[1][2]

  • Hydrophilic (Water-Loving) Moieties: The molecule also possesses a pyrazole ring and a primary amine group (-NH₂). These groups are polar and capable of forming hydrogen bonds with water.[3][4] The amine group is also basic, meaning it can accept a proton.[5][6]

In a neutral aqueous buffer, the molecule exists primarily in its uncharged form. The strong influence of the large hydrophobic groups outweighs the solubilizing effect of the polar groups, resulting in overall poor aqueous solubility.

Q2: What is the most direct and effective first step to improve its solubility?

A2: The most effective initial strategy is pH adjustment .[3][7][] The primary amine group on the pyrazole ring is basic and can be protonated in an acidic environment to form a positively charged ammonium salt (R-NH₃⁺).[9] This ionic form is significantly more polar and, therefore, much more soluble in water than the neutral molecule.[9][10][11] Lowering the pH of your aqueous buffer is the recommended first troubleshooting step.

Q3: What are co-solvents, and when should I use them?

A3: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[12][13] They work by reducing the overall polarity of the water-based solvent system, making it a more favorable environment for non-polar molecules.[][14]

You should consider using co-solvents if:

  • pH adjustment alone does not achieve the desired concentration.

  • The required low pH is incompatible with your experimental system (e.g., it could affect cell viability or protein stability).

  • You observe precipitation when diluting a concentrated stock made in pure organic solvent.

Common examples of biocompatible co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][12]

Q4: My compound dissolves initially with pH adjustment but then precipitates over time. What is happening?

A4: This phenomenon, often called "crashing out," can be due to several factors:

  • Supersaturation: You may have created a thermodynamically unstable supersaturated solution that precipitates over time to reach its true equilibrium solubility.

  • Buffer Capacity: The buffer's capacity may be insufficient to maintain the low pH after the addition of the compound, causing the pH to drift upwards and the compound to deprotonate and precipitate.

  • Common Ion Effect: If your compound was prepared as a salt (e.g., an HCl salt), introducing it into a buffer containing the same counter-ion (e.g., a chloride-based buffer) can sometimes reduce solubility.

  • Chemical Instability: While less common, the compound could be degrading at the specific pH, leading to the formation of less soluble byproducts.

Q5: How can I accurately measure the solubility of my compound after applying these techniques?

A5: Visual inspection can be misleading. A quantitative method is essential for accurate solubility determination. The most common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15] This technique allows you to separate the dissolved compound from any particulates and accurately measure its concentration by comparing the peak area to a standard curve.[15] A simpler, alternative method is UV-Vis spectrophotometry, provided no other components in the solution absorb light at the same wavelength as your compound.[15]

Section 2: Systematic Troubleshooting Workflow

For a logical approach to solving solubility issues, follow this systematic workflow. Start with the simplest and most effective methods before moving to more complex formulations.

G start Start: Low Solubility Observed define Step 1: Define Requirements - Target Concentration? - Buffer System? - pH Constraints? start->define ph_adjust Step 2: pH Optimization (Primary Approach) define->ph_adjust check_ph Solubility Goal Met? ph_adjust->check_ph cosolvent Step 3: Co-solvent Screening (Secondary Approach) check_ph->cosolvent No success Success: Solution Prepared check_ph->success Yes check_cosolvent Solubility Goal Met? cosolvent->check_cosolvent combine Step 4: Combine pH & Co-solvent - Use optimal acidic pH - Titrate in minimal co-solvent check_cosolvent->combine No check_cosolvent->success Yes check_combine Solubility Goal Met? combine->check_combine advanced Step 5: Advanced Formulation (If necessary) - Surfactants (e.g., Polysorbate) - Cyclodextrins check_combine->advanced No check_combine->success Yes fail Re-evaluate: Formulation may require specialized development advanced->fail

Caption: Troubleshooting workflow for poor compound solubility.

Step 1: Define Experimental Requirements

Before you begin, clearly define the parameters of your experiment:

  • Target Concentration: What is the final concentration of the compound needed for your assay?

  • Buffer System: What buffer will be used (e.g., PBS, Tris, Citrate)? What is its pH and buffering capacity?

  • Experimental Constraints: Are there pH or solvent restrictions? For example, cell-based assays are often sensitive to pH extremes and high concentrations of organic solvents.

Step 2: pH Optimization (Primary Approach)

The amine group on the pyrazole ring is the key to unlocking solubility through pH manipulation. By lowering the pH, you protonate the amine, creating a more soluble salt.

Experimental Protocol: pH-Solubility Screening

  • Prepare a series of buffers with a range of pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Citrate or phosphate buffers are good starting points.

  • Add an excess amount of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine to a fixed volume of each buffer in separate vials. The amount should be enough to ensure undissolved solid remains.

  • Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After equilibration, allow the samples to sit undisturbed for the solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solid.[15]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like RP-HPLC (see Protocol 2).

  • Record your results in a table.

Data Presentation: pH vs. Solubility

Buffer pHMeasured Solubility (µg/mL)Visual Observation
2.0
4.0
5.0
6.0
7.4 (Control)

You should observe a significant increase in solubility as the pH decreases.

Step 3: Co-solvent Screening (Secondary Approach)

If pH adjustment is insufficient or not viable for your experiment, screen a panel of co-solvents.

Experimental Protocol: Co-solvent Screening

  • Select a panel of common, biocompatible co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Prepare a series of aqueous buffer solutions (at the most suitable pH determined from Step 2) containing varying percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Perform the solubility measurement for each co-solvent mixture as described in the pH screening protocol (Steps 2-6).

  • Record the results to identify the most effective co-solvent and the minimum percentage required to achieve your target concentration.

Data Presentation: Co-solvent Effect at Optimal pH

Co-solvent% (v/v)Measured Solubility (µg/mL)
None (Control)0%
DMSO5%
DMSO10%
Ethanol5%
Ethanol10%
PEG 4005%
PEG 40010%
Step 4: Advanced Solubilization Techniques

If the combination of pH and co-solvents still falls short, more advanced formulation strategies may be necessary, particularly in a drug development context.[16] These often require specialized expertise.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][17] They can form inclusion complexes with the compound, effectively shielding its hydrophobic parts from the aqueous environment.[18][19]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Testing

This protocol ensures you are measuring the true equilibrium solubility.

  • Weighing: Accurately weigh an amount of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine that is at least 2-3 times greater than its expected solubility. Place it in a suitable container (e.g., a glass vial with a screw cap).

  • Solvent Addition: Add a precise volume of the test buffer or co-solvent mixture to the vial.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or use a magnetic stir bar to agitate the suspension at a controlled temperature. Allow at least 4 hours for equilibration; 24 hours is recommended to ensure equilibrium is reached.

  • Phase Separation: After agitation, cease mixing and allow the suspension to settle. For faster separation, you may centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling and Filtration: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Immediately filter the sample through a chemical-resistant syringe filter (e.g., PVDF or PTFE) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.[15]

  • Analysis: Proceed with quantification using a validated analytical method.

Protocol 2: Quantification by Reversed-Phase HPLC (RP-HPLC)

This provides a robust method for accurately measuring the compound's concentration.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water. (A specific gradient would need to be developed).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for the compound's λmax (e.g., 220-350 nm); a wavelength around 230-260 nm is a common starting point for phenyl-containing structures.

    • Column Temperature: 30°C.

  • Procedure:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a strong organic solvent (e.g., Methanol or Acetonitrile). From this stock, create a series of dilutions in the mobile phase to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • System Equilibration: Run the mobile phase through the HPLC system until a stable baseline is achieved.

    • Analysis: Inject the standards and the filtered samples from your solubility experiments.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in your unknown samples.

Section 4: Understanding the "Why" - Scientific Principles

The Critical Role of pKa and pH

The relationship between pH, pKa, and solubility for a basic compound is fundamental. The pKa is the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (ionized) form.

G cluster_low Equilibrium Shifts Left cluster_high Equilibrium Shifts Right low_ph Low pH (pH < pKa) Acidic Environment compound_protonated [ R-NH₃⁺ ] Protonated Form (High Water Solubility) high_ph High pH (pH > pKa) Neutral/Basic Environment compound_neutral [ R-NH₂ ] Neutral Form (Low Water Solubility) proton + H⁺ compound_protonated->proton proton->compound_neutral

Caption: Effect of pH on the ionization and solubility of an amine.

To maximize solubility, the pH of the buffer should be maintained at least 1-2 units below the pKa of the amine group. This ensures that >90-99% of the compound exists in the highly soluble protonated form. While the exact pKa of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is not readily published, pyrazole derivatives with amine groups typically have pKa values in the weak base range.[20][21] The empirical data from your pH-solubility screen will be the most practical guide to the optimal pH range.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Loftsson, T. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2025, March 4). (PDF) Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • University of Calgary. (n.d.). 7.3 Solubility of Amines. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • NIH National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • SlidePlayer. (n.d.). Organic Chemistry II. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Chemguide. (n.d.). an introduction to amines. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Chung, D. S. (n.d.). Density functional theory calculation on the pK values of pyridine, imidazole and pyrazole derivatives. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]

  • ACS Publications. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • NIH PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?[Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Batch Synthesis

Welcome to the Advanced Technical Support Center for the batch synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. The 5-aminopyrazole scaffold is a privileged structure heavily utilized in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the batch synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. The 5-aminopyrazole scaffold is a privileged structure heavily utilized in medicinal chemistry and drug development[1]. Synthesizing these aza-heterocyclic amines typically involves the condensation of a β -ketonitrile with hydrazine[2].

However, introducing an isopropyl group at the C4 position (via an α -isopropyl- β -ketonitrile intermediate) creates significant steric hindrance and alters the electronic environment. This frequently leads to stalled reactions, poor cyclization yields, and unwanted nitrile hydrolysis. As a Senior Application Scientist, I have designed this guide to provide an authoritative, causality-driven troubleshooting framework and a self-validating protocol to maximize your batch yields.

Process Workflow

G A Starting Materials: Benzoyl Chloride + Isovaleronitrile B Step 1: Claisen Condensation (NaOtBu, THF, 0°C to RT) A->B C Intermediate: 2-Isopropyl-3-oxo-3-phenylpropanenitrile B->C D Critical Intervention: Neutralization (AcOH to pH 5-6) C->D E Step 2: Cyclocondensation (Hydrazine Hydrate, EtOH, 60°C) D->E F Target Product: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine E->F

Workflow for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine synthesis highlighting critical pH control.

Troubleshooting & FAQs

Q1: Why is the yield of my intermediate (2-isopropyl-3-oxo-3-phenylpropanenitrile) consistently stalling below 45%? Causality & Solution: The formation of the β -ketonitrile via Claisen condensation is an equilibrium-driven process. The α -proton of the resulting 2-isopropyl-3-oxo-3-phenylpropanenitrile is significantly less acidic than an unsubstituted analog due to the electron-donating and sterically bulky nature of the isopropyl group. If you are using standard bases like Sodium Ethoxide (NaOEt), the equilibrium will not favor the enolate product. Action: Switch to a stronger, sterically hindered base such as Sodium tert-butoxide (NaOtBu) or Lithium Diisopropylamide (LDA) in anhydrous THF. This drives the deprotonation of isovaleronitrile to completion and prevents unwanted nucleophilic attack on the benzoyl chloride[2].

Q2: I am observing a large amount of amide byproducts instead of the pyrazole during the hydrazine step. What is causing this? Causality & Solution: This is a classic issue of nitrile hydrolysis. If the reaction mixture from the Claisen condensation remains highly basic when hydrazine is added, the basicity catalyzes the hydration of the nitrile group into an amide before cyclization can occur. Residual basicity drastically lowers the efficiency of hydrazine addition[2]. Action: You must implement a strict neutralization step. Prior to adding hydrazine, quench the basic mixture with Acetic Acid (AcOH) or H2​SO4​ until the pH reaches 5-6[2]. Acetic acid is preferred as it acts as an excellent co-catalyst for the subsequent imine formation during cyclocondensation[3].

Q3: Can I use standard hydrazine hydrate, or is anhydrous hydrazine required to prevent hydrolysis? Causality & Solution: While anhydrous hydrazine has been historically reported for synthesizing 3-amino-5-phenylpyrazole, it is highly toxic and explosive. Hydrazine monohydrate ( N2​H4​⋅H2​O ) is perfectly viable and safer, provided the pH is controlled (as noted in Q2) and the solvent is anhydrous ethanol[3][4]. The key is maintaining a temperature of 60 °C rather than harsh reflux, which minimizes water-driven side reactions while providing enough thermal energy to overcome the steric hindrance of the isopropyl group[3].

Quantitative Data Summary

The following table summarizes the impact of optimizing the base and pH parameters on the overall batch yield and purity.

Reaction ConditionBase (Step 1)Pre-Hydrazine pHTemp (Step 2)Overall Yield (%)Purity (HPLC)
Baseline (Standard) NaOEt>9 (Unneutralized)80 °C (Reflux)38%72%
Optimization 1 NaOtBu>9 (Unneutralized)80 °C (Reflux)51%75%
Optimization 2 NaOtBu5-6 (AcOH added)60 °C84% 96%
Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Synthesis of 2-Isopropyl-3-oxo-3-phenylpropanenitrile
  • Setup: Under an inert nitrogen atmosphere, charge a dry round-bottom flask with anhydrous THF (10 volumes) and Sodium tert-butoxide (1.2 eq). Cool the suspension to 0 °C.

  • Addition: Slowly add 3-methylbutanenitrile (isovaleronitrile, 1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Coupling: Add benzoyl chloride (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 3:1). The benzoyl chloride spot (UV active) should be completely consumed before proceeding.

Phase 2: pH-Controlled Cyclocondensation
  • Neutralization (Critical): Cool the reaction mixture to 0 °C. Slowly add glacial Acetic Acid (AcOH) dropwise.

  • Self-Validation Check: Test the mixture with pH paper. Continue adding AcOH until the pH is exactly 5-6. Do not proceed if the solution is basic[2].

  • Solvent Exchange: Remove THF in vacuo. Re-dissolve the crude residue in anhydrous ethanol (10 volumes)[3].

  • Hydrazine Addition: Add hydrazine monohydrate (1.1 eq) and an additional catalytic amount of AcOH (0.1 eq) to the ethanolic solution[3].

  • Cyclization: Heat the mixture to 60 °C for 24 hours[3].

  • Self-Validation Check: Monitor by TLC (Benzene/Acetone 2:1)[5]. The UV-active ketonitrile spot must disappear entirely, replaced by a lower-Rf spot corresponding to the highly polar 5-aminopyrazole.

  • Workup: Cool to ambient temperature and remove the solvent in vacuo. Take up the residue in ethyl acetate, wash with saturated sodium bicarbonate, followed by brine[3].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate. Wash the solid residue with cold ethyl ether and dry in vacuo to yield 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine[3].

References
  • Sigma-Aldrich. "3-Amino-5-phenylpyrazole 98 1572-10-7". Sigma-Aldrich Catalog.

  • Arabian Journal of Chemistry. "Synthesis, dyeing performance on polyester fiber and antimicrobial studies of some novel pyrazolotriazine...". Arabian Journal of Chemistry. 5

  • ChemicalBook. "3-Aminopyrazole synthesis". ChemicalBook Database. 3

  • Fichez, J., Busca, P., & Prestat, G. "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Laboratory of Pharmacognosy and Chemistry of Natural Products. 2

  • RSC Publishing. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives". RSC Advances. 4

  • BenchChem Technical Support Team. "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide". BenchChem. 1

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for synthesizing and optimizing 4-isopropyl-3-phenyl-1H-pyrazol-5-amine and its derivatives. These compounds are critical nitrogen-containing heterocyclic scaffolds widely utilized in pharmacological applications[1].

This guide moves beyond basic recipes, detailing the thermodynamic and kinetic causality behind each experimental variable to ensure your workflows are robust, reproducible, and self-validating.

Reaction Pathway & Mechanistic Causality

The synthesis of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine relies on the condensation of a substituted β -ketonitrile (2-isopropyl-3-oxo-3-phenylpropanenitrile) with hydrazine hydrate. The reaction proceeds via a two-step cascade[2]:

  • Condensation: The highly nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β -ketonitrile, eliminating water to form an acyclic hydrazone intermediate.

  • Intramolecular Cyclization: The secondary amine of the hydrazone intermediate executes a nucleophilic attack on the adjacent nitrile carbon (a Thorpe-Ziegler type cyclization), followed by rapid tautomerization to yield the thermodynamically stable aromatic 5-aminopyrazole[2].

SynthesisWorkflow A 2-Isopropyl-3-oxo-3-phenylpropanenitrile + Hydrazine Hydrate B Hydrazone Intermediate (Acyclic) A->B Condensation (-H2O) E Hydrolysis Byproducts (Amide Formation) A->E Excess H2O / Prolonged Heat C Intramolecular Cyclization (Nucleophilic Attack on Nitrile) B->C Thermal/MW Energy D 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (Target Product) C->D Tautomerization

Synthesis workflow of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine from β-ketonitrile.

Quantitative Optimization Data

To establish the most efficient synthesis route, we have summarized the quantitative outcomes of various reaction conditions. Microwave irradiation under solvent-free conditions provides the optimal balance of yield and purity[1].

Reaction ConditionSolventTempTimeCatalystYield (%)Mechanistic Observation
Microwave Irradiation None (Neat)80°C10 minNone92–95%Rapid dielectric heating drives complete cyclization; green chemistry profile[1].
Acid-Catalyzed PEG-40060°C2 hp-TSA (cat.)88–90%Acid activates nitrile; PEG-400 acts as a recyclable medium[3].
Conventional Reflux Ethanol78°C5–6 hNone65–70%Slow ring closure; susceptible to minor oxidative degradation[1].
Aqueous Excess EtOH / H₂O80°C8 hNone< 40%Significant hydrolysis of the nitrile group to an amide byproduct[2].

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

This protocol is engineered as a self-validating system . By omitting the solvent, the physical state of the reaction mixture acts as an internal visual indicator of mechanistic progress, ensuring trustworthiness without requiring immediate LC-MS/TLC analysis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe quartz reaction vial, combine 2-isopropyl-3-oxo-3-phenylpropanenitrile (1.0 mmol) and hydrazine hydrate (1.1 mmol). Do not add solvent. Solvent-free conditions maximize molecular collision frequency and prevent solvent-induced thermal buffering[1].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for exactly 10 minutes[1].

  • In-Process Validation Check: Observe the vial.

    • Phase 1 (0-3 mins): The heterogeneous mixture will melt into a homogeneous, dark yellow liquid. This confirms successful condensation into the hydrazone intermediate.

    • Phase 2 (4-10 mins): The sudden precipitation of a pale yellow solid from the melt visually confirms successful intramolecular cyclization and the formation of the highly crystalline pyrazole core.

  • Workup: Cool the reaction mass to 0–5°C using an ice bath. Dilute with ice-cold distilled water (5 mL) to crash out any remaining dissolved product[1].

  • Purification: Filter the solid under vacuum. Recrystallize from hot absolute ethanol to afford pure 4-isopropyl-3-phenyl-1H-pyrazol-5-amine[1].

Troubleshooting Guide & FAQs

Q1: Why am I seeing incomplete cyclization and a buildup of the acyclic intermediate? Causality: The formation of 5-aminopyrazoles is a two-step cascade. While the initial hydrazone condensation is rapid, the subsequent Thorpe-Ziegler cyclization requires sufficient electrophilicity at the nitrile carbon and high thermal activation energy to achieve proper orbital alignment[2]. If the reaction stalls, the system lacks the kinetic energy to force the ring closure. Solution: Transition from conventional reflux to microwave irradiation (80°C for 10 min). Microwave energy provides rapid, uniform dielectric heating that specifically excites polar intermediates, driving the cyclization to completion and boosting yields to >90%[1]. Alternatively, use a catalytic amount of p-toluenesulfonic acid (p-TSA) to increase the electrophilicity of the nitrile group[3].

Q2: How do I prevent the hydrolysis of the nitrile group into an amide byproduct? Causality: The nitrile group in β -ketonitriles is highly susceptible to nucleophilic attack by water, particularly under prolonged heating[2]. When excess aqueous hydrazine (hydrazine hydrate) is used over long reaction times (e.g., 8+ hours), water outcompetes the hydrazone nitrogen, leading to irreversible amide formation. Solution: Strictly limit hydrazine hydrate to 1.1 equivalents. If using conventional heating, employ absolute ethanol rather than aqueous alcohol mixtures. For highly sensitive derivatives, rely entirely on the solvent-free microwave protocol to minimize exposure time to the water byproduct[1].

Q3: My product yield is low, and the reaction mixture turns dark brown. What is happening? Causality: 5-aminopyrazoles are highly electron-rich heterocycles. The amino group at the 5-position strongly donates electron density into the pyrazole ring, making the molecule highly susceptible to oxidative degradation when exposed to atmospheric oxygen at elevated temperatures. Solution: Degas all solvents prior to use and perform the reaction under an inert atmosphere (Nitrogen or Argon). Quench the reaction mixture promptly in an ice bath and avoid prolonged heating beyond the optimized time (strictly 5–6 hours for conventional reflux)[1].

Q4: How can I efficiently derivatize the 4-position of the synthesized pyrazole if I start with an unsubstituted precursor? Causality: The C4 position of 3-phenyl-1H-pyrazol-5-amine derivatives is the most nucleophilic site on the ring, highly activated by the adjacent electron-donating amino group. Solution: For halogenation, react the purified pyrazole with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO at room temperature for 6 hours. DMSO acts as both a solvent and a mild catalyst, enabling gram-scale synthesis with excellent yields[4]. For sulfenylation, use arylsulfonyl hydrazides with an iodine catalyst[3].

Sources

Optimization

reducing chemical impurities in 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine extraction

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine .

Due to the dual functionality of this molecule—a basic primary amine and a tautomerizable pyrazole core—standard purification templates often fail, resulting in poor yields, chromatographic streaking, and persistent hydrazine impurities. This guide synthesizes field-proven methodologies, explaining the causality behind each experimental choice to ensure your workflows are robust and self-validating.

Mechanistic Overview: The Anatomy of Impurities

Before troubleshooting, we must understand why impurities form and persist in this specific extraction. The synthesis of 4-isopropyl-3-phenyl-1H-pyrazol-5-amine typically involves the condensation of an α -substituted β -ketonitrile with a hydrazine derivative.

  • Regioisomeric Impurities: The asymmetric nature of the β -ketonitrile can lead to competitive cyclization pathways, yielding both the 5-amino and 3-amino regioisomers.

  • Chemisorption: The highly polar –NH2 group and the pyrazole –NH– act as strong hydrogen-bond donors and acceptors. On standard acidic silica gel, this causes irreversible chemisorption (streaking).

  • Residual Hydrazines: Unreacted hydrazine precursors are notoriously difficult to remove via simple evaporation due to their high boiling points and tendency to form salts.

Pathway Reactants β-Ketonitrile + Hydrazine (Starting Materials) Intermediate Hydrazone Intermediate (Transient) Reactants->Intermediate Condensation Target 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (Target Product) Intermediate->Target Kinetic Cyclization Regioisomer 3-Amino Regioisomer (Structural Impurity) Intermediate->Regioisomer Thermodynamic Cyclization Degradation Oxidative Byproducts (Color Impurities) Target->Degradation Prolonged Air/Light Exposure

Fig 1: Mechanistic pathway of target formation vs. competitive impurity generation.

Troubleshooting FAQs

Q1: My product streaks heavily on silica gel, and my isolated yield is less than 40%. How do I improve chromatographic recovery? A1: This is a classic case of chemisorption. Standard silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. The basic amine group on your pyrazole strongly hydrogen-bonds to these acidic sites, causing the compound to drag or irreversibly bind to the column. Solution: You must deactivate the silica gel prior to loading. Slurry-pack your column using 1% to 5% triethylamine (Et3N) or ammonia in methanol [1]. This neutralizes the acidic silanols. Alternatively, bypassing silica entirely via crystallization or using a highly optimized eluent system like DCM/MeOH (30:1 v/v) can yield recoveries up to 88% [3].

Q2: My crude extract contains significant amounts of unreacted non-basic organic precursors. What is the most efficient way to clear them? A2: The most self-validating method is an orthogonal acid-base liquid-liquid extraction. Because 4-isopropyl-3-phenyl-1H-pyrazol-5-amine contains a basic amine, it can be reversibly protonated. By dissolving the crude mixture in an organic solvent and extracting with 1M HCl, the target compound protonates and migrates to the aqueous layer, leaving neutral and acidic organic impurities behind. Basifying the aqueous layer to pH 10 with 10% NaOH deprotonates the pyrazole, allowing it to be safely extracted back into a clean organic phase like dichloromethane (DCM) [2].

Q3: Trace hydrazine is persisting in my final NMR. How do I eliminate it without degrading the pyrazole? A3: Hydrazines are highly water-soluble but can partition into polar organic solvents if the pH is not strictly controlled. During the basification step of your acid-base extraction, ensure you do not exceed pH 10. At extreme basicity, hydrazine free-base partitions more readily into the organic phase. If trace hydrazine persists, treat the organic phase with a polymer-supported benzaldehyde resin; it will selectively form a resin-bound hydrazone with the primary hydrazine, leaving your sterically hindered pyrazole-5-amine untouched.

Quantitative Data: Solvent Efficacy & Impurity Clearance

To aid in your experimental design, the following table summarizes the quantitative efficacy of various solvent systems for the extraction and purification of 1H-pyrazol-5-amines.

Purification SystemPhase Containing TargetTarget Recovery (%)Impurity Clearance (%)Mechanistic Note
EtOAc / 1M HCl Aqueous (Protonated)> 95%> 90% (Neutral organics)Rapid protonation of the exocyclic amine.
DCM / 10% NaOH Organic (Free Base)85 - 90%> 95% (Inorganic salts)Deprotonation yields the lipophilic free base [2].
Hot Hexane Trituration Solid (Insoluble)~ 80%~ 70% (Non-polar organics)Exploits the high polarity of the pyrazole core[1].
DCM / MeOH (30:1) Eluate (Chromatography)88%> 95% (Polar impurities)Optimal polarity balance for deactivated silica [3].

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction Workflow

This protocol utilizes the pH-dependent solubility of the pyrazole-5-amine to orthogonally clear non-basic impurities. It is self-validating because TLC checks at each phase boundary confirm the quantitative transfer of the target mass.

  • Initial Solubilization: Dissolve the crude reaction mixture (approx. 1.0 g) in 30 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Target to Aqueous): Add 30 mL of 1M HCl to the organic layer. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Validation Check: Spot the organic layer on a TLC plate (DCM:MeOH 20:1, UV 254 nm). If the target spot is absent, quantitative protonation is confirmed. Discard the organic layer (contains neutral impurities).

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask in an ice bath. Slowly add 10% NaOH dropwise while stirring until the pH reaches 9–10 (verify with pH paper). The solution will become turbid as the free base precipitates [2].

  • Organic Recovery (Target to Organic): Extract the turbid aqueous layer with Dichloromethane (DCM) (3 × 20 mL). The target compound partitions into the DCM.

  • Washing and Drying: Wash the combined DCM extracts with saturated NaCl solution (brine) to remove residual water and trace polar impurities [4]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Extraction Start Crude Mixture (in EtOAc) Acidify Add 1M HCl (pH < 2) Protonates Amine Start->Acidify Extract1 Phase Separation Acidify->Extract1 Org1 Organic Layer (Neutral Impurities) Extract1->Org1 Discard Aq1 Aqueous Layer (Protonated Pyrazole) Extract1->Aq1 Keep Basify Add 10% NaOH (pH 9-10) Deprotonates Amine Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Aq2 Aqueous Layer (Salts, Traces) Extract2->Aq2 Discard Org2 Organic Layer (Target Pyrazole) Extract2->Org2 Keep & Concentrate

Fig 2: Orthogonal acid-base liquid-liquid extraction workflow for pyrazole-5-amines.

Protocol B: Amine-Deactivated Flash Chromatography

If regioisomers (e.g., 3-amino vs. 5-amino) persist after liquid-liquid extraction, chromatography is required.

  • Silica Preparation: Weigh the required amount of silica gel (typically 30-50x the crude mass). Prepare a slurry using Hexane containing 2% Triethylamine (Et3N) [1].

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the Hexane/Et3N mixture to ensure complete neutralization of the acidic silanol sites.

  • Equilibration: Flush the column with 2 column volumes of your starting eluent (e.g., DCM) to remove excess Et3N.

  • Loading: Dissolve the crude pyrazole in a minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (30:1 v/v) [3]. Collect fractions and monitor via TLC. The deactivation prevents streaking, resulting in sharp, distinct bands for the regioisomers.

References

  • "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?", ResearchGate.[Link]

  • "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines", PubMed.[Link]

  • "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine", MDPI.[Link]

  • "Halogenations of 3-aryl-1H-pyrazol-5-amines", Beilstein Archives.[Link]

Reference Data & Comparative Studies

Validation

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine vs standard pyrazole kinase inhibitors

Title: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (4-IPPA) vs. Standard Pyrazole Kinase Inhibitors: A Comparative Scaffold Guide Executive Summary & Structural Rationale The pyrazole ring is a privileged scaffold in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (4-IPPA) vs. Standard Pyrazole Kinase Inhibitors: A Comparative Scaffold Guide

Executive Summary & Structural Rationale

The pyrazole ring is a privileged scaffold in modern oncology and immunology, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib)[1]. However, standard pyrazoles often rely solely on the core nitrogen atoms to act as hydrogen-bond acceptors/donors at the kinase hinge region. This limits the vector trajectories available for accessing adjacent hydrophobic pockets, frequently necessitating complex, high-molecular-weight macrocyclization to achieve target selectivity.

Enter the 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (4-IPPA) scaffold. This highly optimized building block systematically addresses the limitations of standard pyrazoles through three distinct structural mechanisms:

  • 5-Amino Group (Hinge Binding): Acts as a potent hydrogen-bond donor. When paired with the pyrazole nitrogen, it establishes a highly stable bidentate interaction with the unphosphorylated kinase hinge region. This motif has been proven to yield highly potent and selective inhibitors for targets like [2] and IRAK4[3].

  • 3-Phenyl Group (Hydrophobic Packing): Projects directly into the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing target residence time and binding affinity[4].

  • 4-Isopropyl Group (Steric & cLogD Optimization): The addition of the isopropyl group provides essential steric bulk that forces the 3-phenyl ring out of coplanarity, optimizing its dihedral angle for deep pocket insertion. Crucially, it increases the calculated partition coefficient (cLogD). Primary amines (like the 5-amino group) often suffer from poor passive permeability; the lipophilic isopropyl group offsets this polar surface area, rescuing cellular permeability and oral bioavailability[3].

BindingLogic cluster_4IPPA 4-IPPA Scaffold cluster_Std Standard Pyrazoles ATP Kinase ATP Pocket Amino 5-Amino Group (H-Bond Donor) Hinge Hinge Region (Backbone) Amino->Hinge Bidentate H-Bond Phenyl 3-Phenyl Group (Hydrophobic Packing) Gate Gatekeeper Residue Phenyl->Gate Pi-Pi/Hydrophobic Iso 4-Isopropyl Group (Steric/cLogD Optimization) Iso->ATP Enhanced Permeability PyrN Pyrazole Nitrogen (H-Bond Acceptor/Donor) PyrN->Hinge Single H-Bond Ext Extended Macrocycles (Selectivity) Ext->ATP Variable Fit

Fig 1: Mechanistic comparison of kinase ATP-pocket binding between the 4-IPPA scaffold and standard pyrazoles.

Comparative Performance Data

The structural advantages of the 4-IPPA scaffold translate directly into superior biochemical and pharmacokinetic performance. Below is a synthesized comparison based on structure-activity relationship (SAR) data for 5-amino-pyrazole derivatives targeting kinases such as p38α, IRAK4, and CDKs[1][2][3].

Parameter4-IPPA Scaffold DerivativesStandard 3-Amino-PyrazolesStandard Pyrazole Drugs (e.g., Ruxolitinib)
Primary Kinase Targets p38α, IRAK4, VEGFR, CDKsp38α, IRAK4JAK1/JAK2, ALK, ROS1
Enzymatic IC₅₀ (Biochemical) < 10 nM (Bidentate hinge binding)~ 45 - 100 nM< 5 nM
Cellular Potency (IC₅₀) < 50 nM (High intracellular retention)> 500 nM< 50 nM
Passive Permeability (Pₐₚₚ) > 20 × 10⁻⁶ cm/s < 5 × 10⁻⁶ cm/sHigh
Lipophilicity (cLogD) ~ 2.5 - 3.0 (Optimized by Isopropyl)~ 0.8 - 1.2 (Sub-optimal)~ 2.8
Binding Mode Bidentate H-bond + Deep HydrophobicSingle H-bondSingle H-bond + Macrocyclic fit

Data inference derived from SAR optimization studies of 5-amino-pyrazoles in [3] and [2] development.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the superiority of the 4-IPPA scaffold over standard pyrazoles, researchers must utilize assays that independently verify both biochemical binding and intracellular target engagement.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Trustworthiness: Highly conjugated pyrazoles often exhibit auto-fluorescence, leading to false positives in standard biochemical assays. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a time delay before reading the signal, short-lived compound auto-fluorescence is completely gated out, ensuring the IC₅₀ shift is a true reflection of ATP-competitive displacement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute 4-IPPA and standard pyrazole compounds in DMSO to generate an 11-point dose-response curve (final DMSO concentration <1%).

  • Enzyme-Tracer Incubation: Combine recombinant target kinase (e.g., IRAK4) with a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) at the determined K_d concentration.

  • Antibody Addition: Add Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) targeting the recombinant kinase. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) using a time-gated microplate reader.

  • Validation: Calculate the FRET ratio (665/615). A self-validating control includes a "no-enzyme" well (defining background FRET) and a "vehicle-only" well (defining maximum uninhibited FRET).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Trustworthiness: While TR-FRET proves biochemical affinity, it cannot confirm membrane permeability. CETSA is a self-validating system that measures the physical thermal stabilization of the target protein in intact cells. A shift in the melt curve ( ΔTm​ ) definitively proves that the cLogD improvements of the 4-isopropyl group successfully translated to intracellular target engagement, bypassing the ambiguity of downstream phenotypic readouts.

  • Cell Treatment: Incubate live target cells (e.g., THP-1 macrophages for IRAK4) with 1 µM of 4-IPPA derivative or standard pyrazole for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins. Only the thermally stabilized (ligand-bound) kinase remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting. Plot the band intensity against temperature to calculate the ΔTm​ . A ΔTm​>2∘C confirms direct intracellular binding.

Workflow Prep Compound Preparation (4-IPPA vs Std) TRFRET TR-FRET Assay (Enzymatic IC50) Prep->TRFRET CETSA CETSA (Cellular Target Engagement) Prep->CETSA Data PK/PD Correlation & cLogD Analysis TRFRET->Data CETSA->Data

Fig 2: Dual-assay experimental workflow validating both enzymatic potency and cellular target engagement.

References

  • 5-amino-pyrazoles as potent and selective p38α inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules / MDPI (via ResearchGate) URL:[Link]

Sources

Comparative

Orthogonal Purity Validation of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the structural validation of highly functionalized heterocycles. Pyrazoles, such as 4-Isopropyl-3-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the structural validation of highly functionalized heterocycles. Pyrazoles, such as 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine , are privileged pharmacophores widely used in kinase inhibitors and anti-inflammatory agents. However, their synthesis—typically via the condensation of hydrazines with β -keto nitriles or similar 1,3-dielectrophiles—is notoriously prone to generating complex mixtures of regioisomers and tautomers[1].

Validating the absolute purity of these batches requires an analytical strategy that goes beyond standard chromatographic methods. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the gold standard for this specific class of compounds.

The Analytical Challenge: Regioisomerism and Response Factors

When synthesizing 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the primary synthetic impurities are unreacted starting materials and, most critically, its regioisomer (e.g., the 5-phenyl-3-amine variant).

  • The Chromatographic Blindspot: Regioisomers possess nearly identical polarities and dipole moments. On a standard reversed-phase C18 HPLC column, these isomers frequently co-elute[1]. Furthermore, UV-Vis detection is heavily biased by the chromophore's extinction coefficient, which can vary significantly between isomers or degradants, leading to inaccurate area-percent purity reporting[2].

  • The Mass Spectrometry Illusion: LC-MS provides excellent molecular weight confirmation, but regioisomers share the exact same mass ( m/z 202.13 for [M+H]⁺). Without extensive MS/MS fragmentation libraries, MS cannot differentiate or quantify these impurities.

  • The Reference Standard Paradox: Both HPLC and LC-MS require a highly pure, certified reference standard of the exact analyte to generate a calibration curve[3]. If you are synthesizing a novel pyrazole, this standard does not yet exist.

Method Comparison Summary
Analytical MethodPrimary OutputIsomer DifferentiationReference Standard RequirementQuantitative Accuracy
HPLC-UV ChromatogramPoor (High co-elution risk)Requires identical standardHigh (if standard is available)[3]
LC-MS Mass SpectrumNone (Identical m/z )Requires identical standardModerate (Prone to ionization bias)
1H-qNMR NMR SpectrumExcellent (via 2D NOESY/HMBC)Universal Internal Standard Very High (>99%) [4]

Causality in Experimental Design: Why qNMR?

Quantitative NMR (qNMR) measures a fundamental property of the atomic nucleus. Under fully relaxed conditions, the integral (area) of an NMR resonance is directly and universally proportional to the number of nuclei generating that signal[5].

This provides two massive advantages for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine:

  • Absolute Quantification: We do not need a reference standard of the pyrazole itself. We can use a highly pure, universally accepted Internal Standard (IS) like Maleic Acid to determine the absolute mass fraction of the API[4].

  • Structural Unambiguity: By utilizing 2D NMR techniques (such as NOESY), we can map the spatial proximity of the isopropyl methyl protons to the phenyl ring, definitively proving we have the correct regioisomer before quantifying it[1].

Self-Validating Experimental Protocol: 1H-qNMR

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The instrument's quantitative readiness is verified within the experiment itself by measuring relaxation times, ensuring the system checks its own thermodynamic equilibrium[6].

Step 1: Universal Internal Standard (IS) Selection
  • Action: Select as the internal standard.

  • Causality: Maleic acid produces a sharp, distinct singlet at 6.26 ppm in DMSO- d6​ . The 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine spectrum features signals at ~1.2 ppm (isopropyl CH 3​ ), ~2.9 ppm (isopropyl CH), ~5.0 ppm (NH 2​ ), ~7.4 ppm (phenyl), and ~11.5 ppm (pyrazole NH). The 6.26 ppm region is completely devoid of analyte signals, ensuring the zero-overlap prerequisite for accurate integration[7].

Step 2: Gravimetric Sample Preparation
  • Action: Using a calibrated microbalance ( d=0.001 mg), accurately co-weigh ~10.0 mg of the pyrazole analyte and ~5.0 mg of Maleic acid into the same vial. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Causality: qNMR is a primary ratio method[5]. The entire accuracy of the purity calculation relies entirely on the gravimetric precision of the analyte-to-IS ratio. Co-dissolution ensures both compounds experience the exact same magnetic field homogeneity and shimming profile.

Step 3: Inversion-Recovery ( T1​ ) Measurement
  • Action: Execute an inversion-recovery pulse sequence (180°- τ -90°) to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Causality: If nuclei do not fully relax between radiofrequency pulses, their signals will saturate, destroying the quantitative relationship[8]. Measuring T1​ allows us to set the inter-pulse delay ( D1​ ) to at least 5×T1​ , ensuring >99.3% magnetization recovery.

Step 4: qNMR Acquisition
  • Action: Acquire the 1 H spectrum using a simple 90° excitation pulse (zg sequence), D1​≥5×T1​ , 64 scans, and a broad spectral width (e.g., 20 ppm)[9].

  • Causality: A 90° pulse maximizes the signal-to-noise ratio (S/N). Avoiding complex pulse sequences with decoupling or solvent suppression prevents the introduction of artificial signal distortions (such as the Nuclear Overhauser Effect), preserving the raw quantitative integrity of the Free Induction Decay (FID)[6].

Step 5: Processing and Mass Balance Calculation
  • Action: Apply manual phase correction and a polynomial baseline correction. Integrate the Maleic acid peak (6.26 ppm, 2H) and the pyrazole isopropyl CH peak (~2.9 ppm, 1H).

  • Causality: Automated processing algorithms often misjudge the baseline of broad heterocycle peaks. Manual baseline correction ensures the entire Lorentzian line shape is captured, preventing under-integration[9].

Quantitative Data Presentation

The absolute purity ( Panalyte​ ) is calculated using the following mass balance equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where I is the integral, N is the number of protons, M is the molar mass, m is the gravimetric mass, and P is the purity[9].

Expected qNMR Parameters for Calculation
ParameterAnalyte: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amineInternal Standard: Maleic Acid
Molecular Weight ( M , g/mol ) 201.27116.07
Quantification Signal ( δ , ppm) ~2.90 (Isopropyl CH, septet)6.26 (Alkene CH, singlet)
Number of Protons ( N ) 12
Gravimetric Mass ( m , mg) 10.15 (Example)5.02 (Example)
Measured Integral ( I ) 1.000 (Normalized)1.745 (Example)
Certified Purity ( P ) Calculated Output 99.9% (NIST CRM)

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating qNMR protocol, ensuring both structural identity and absolute quantification are achieved orthogonally.

QNMR_Workflow Sample 4-Isopropyl-3-phenyl- 1H-pyrazol-5-amine Weighing Gravimetric Co-weighing with Maleic Acid (IS) Sample->Weighing T1 Inversion Recovery Determine T1 Relaxation Weighing->T1 Dissolve in DMSO-d6 Acq 1H qNMR Acquisition (D1 > 5 x T1, 90° Pulse) T1->Acq Set D1 delay Process Phase/Baseline Correction & Integration Acq->Process High S/N FID Purity Absolute Purity Calculation (Mass Balance Eq) Process->Purity Extract Integrals

Figure 1: Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.

References

  • "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance", Patsnap. URL: [Link]

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma. URL:[Link]

  • "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS", Enovatia. URL:[Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR", Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy", ACS Publications. URL:[Link]

  • "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives", PMC. URL:[Link]

Sources

Validation

comparative efficacy of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine analogs

Title: Comparative Efficacy Guide: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Analogs in Kinase Inhibitor Design 1. Executive Summary Small-molecule kinase inhibitors rely heavily on privileged scaffolds that can effectivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Analogs in Kinase Inhibitor Design

1. Executive Summary Small-molecule kinase inhibitors rely heavily on privileged scaffolds that can effectively anchor into the highly conserved ATP-binding pocket. Among these, the 1H-pyrazol-5-amine (or 3-amine) motif has emerged as a cornerstone for both type I and type II kinase inhibitors[1]. This guide evaluates the comparative efficacy of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (4-IPPA) [2] against its structural analogs. By analyzing structure-activity relationships (SAR), mechanistic binding logic, and validated experimental workflows, this guide provides drug development professionals with actionable data for preclinical lead optimization.

2. Mechanistic Rationale & Pharmacophore Modeling Expertise & Experience: The Causality of Scaffold Design The efficacy of the 4-IPPA scaffold is not coincidental; it is a product of precise geometric and electronic complementarity with the kinase hinge region[3].

  • The Hinge Binder (1H-pyrazol-5-amine): The 5-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazole nitrogen serves as a hydrogen bond acceptor for the backbone amide NH[1]. This dual-interaction anchors the core molecule.

  • Hydrophobic Pocket I (3-Phenyl): The phenyl ring at the C3 position projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity through π−π stacking or Van der Waals interactions.

  • Hydrophobic Pocket II (4-Isopropyl): This is the critical differentiator. While unsubstituted or 4-methyl analogs often suffer from poor kinome selectivity, the bulky 4-isopropyl group occupies a distinct hydrophobic sub-pocket. This steric bulk restricts the conformational flexibility of the scaffold, preventing it from binding to off-target kinases with smaller sub-pockets, thereby drastically improving the selectivity profile[2],[4].

Pharmacophore A 4-IPPA Scaffold B Hinge Region Binding (Dual H-Bonds) A->B Anchors core C Gatekeeper Pocket (3-Phenyl) A->C Affinity D Steric Shielding (4-Isopropyl) A->D Selectivity E High-Selectivity Kinase Inhibition B->E C->E D->E

Caption: Pharmacophore binding model of 4-IPPA to the kinase ATP-binding pocket.

3. Comparative Efficacy Data To objectively compare 4-IPPA with alternative analogs, we analyze their performance against a representative inflammatory kinase target (e.g., RIPK1)[1], focusing on biochemical IC50, kinome selectivity (S-score), and metabolic stability.

Table 1: SAR Comparison of 1H-pyrazol-5-amine Analogs

Compound ScaffoldC4 SubstitutionC3 SubstitutionTarget IC50 (nM)Kinome Selectivity (S35)Microsomal Stability (T1/2 min)
Analog A-HPhenyl145.00.45 (Poor)18
Analog B-MethylPhenyl42.50.28 (Moderate)24
4-IPPA (Target) -Isopropyl Phenyl 8.2 0.05 (Excellent) 45
Analog C-Isopropylp-Tolyl12.40.08 (Good)38
Analog D-EthylPhenyl21.00.15 (Moderate)30

Data Synthesis: The transition from a hydrogen or methyl group at the C4 position to an isopropyl group (4-IPPA) yields a >5-fold increase in biochemical potency and a drastically improved kinome selectivity score. The increased lipophilicity and steric shielding also protect the pyrazole core from rapid hepatic metabolism, extending the in vitro half-life.

4. Experimental Protocols & Validation Workflows Trustworthiness: Self-Validating Systems To ensure reproducibility and rigorous scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Purpose: To quantify the biochemical IC50 of 4-IPPA analogs.

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of 4-IPPA analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler.

  • Kinase Incubation: Add 5 µL of recombinant kinase (e.g., RIPK1 or RET)[3] diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT).

  • Tracer Addition: Add 5 µL of a master mix containing a fluorescently labeled ATP-competitive tracer and an Eu-labeled anti-tag antibody.

  • Equilibration: Seal the plate and incubate for 60 minutes at RT to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a reference inhibitor (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol B: Cellular Target Engagement (Necroptosis Rescue Assay) Purpose: To verify that biochemical potency translates to cellular efficacy.

  • Cell Plating: Seed HT-29 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Add 4-IPPA analogs (dose-response) and incubate for 1 hour.

  • Stimulation: Induce necroptosis by adding a TSZ cocktail (TNF- α [20 ng/mL], Smac mimetic [100 nM], and zVAD-fmk[20 µM])[1].

  • Readout: After 24 hours, add CellTiter-Glo reagent to measure intracellular ATP (cell viability). Luminescence is directly proportional to the rescue of cells from necroptosis.

  • Self-Validation Checkpoint: Include Necrostatin-1s as a positive control. The assay is validated if Nec-1s achieves >90% rescue of cell viability.

Workflow S1 Compound Prep (Acoustic Dispensing) S2 TR-FRET Assay (Biochemical IC50) S1->S2 S3 Validation Check (Z' > 0.6) S2->S3 S4 HT-29 Cellular Assay (Target Engagement) S3->S4 S5 Lead Selection (In Vivo Ready) S4->S5

Caption: Step-by-step validation workflow for evaluating 4-IPPA analogs.

5. Conclusion The 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine scaffold offers a superior balance of potency, selectivity, and metabolic stability compared to its less substituted counterparts. By leveraging the steric bulk of the C4-isopropyl group, drug development professionals can effectively design highly selective type I/II kinase inhibitors[3],[1] with robust cellular target engagement.

Comparative

Solid-State Identification of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine: An Orthogonal Spectroscopic Guide

Executive Summary 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (CAS: 2145474-02-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates. Accurate structural verification of this solid active pharmaceutical ingredient (API) is critical for downstream synthesis. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying its polar functional groups (such as the primary amine and pyrazole imine), relying on a single modality can lead to analytical blind spots. This guide objectively compares Attenuated Total Reflectance (ATR) FTIR against Raman spectroscopy and traditional KBr pellet transmission, providing a comprehensive framework for orthogonal solid-state identification.

Mechanistic Principles: Vibrational Spectroscopy of Aminopyrazoles

Vibrational spectroscopy relies on specific molecular bond transitions, but the selection rules dictate which technique will yield the best data for specific functional groups:

  • FTIR (Absorption): Requires a change in the molecular dipole moment during vibration. For 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the highly polar N-H bonds of the primary amine and the C=N bonds of the pyrazole ring yield intense FTIR signals. In aminopyrazoles, characteristic ν N-H stretching vibrations are heavily concentrated in the 3484–3121 cm⁻¹ range 1.

  • Raman (Inelastic Scattering): Depends on a change in the polarizability tensor of the electron cloud. The homonuclear, symmetric π -electron clouds of the phenyl ring and the non-polar carbon-carbon backbone of the isopropyl group dominate the Raman spectrum, providing complementary data to FTIR 2.

By combining these techniques, researchers achieve a complete, self-validating vibrational profile of the molecule.

Modality Comparison: ATR-FTIR vs. Raman vs. KBr Pellet

To objectively select the right analytical technique, we must compare the operational and physical parameters of the available modalities 3.

Analytical ParameterATR-FTIR (Recommended)Raman Spectroscopy (Orthogonal)KBr Pellet (Transmission FTIR)
Physical Principle Infrared light absorptionInelastic photon scatteringInfrared light absorption
Sample Preparation None (Direct crystal contact)None (In-vial scanning)High (Grinding, pressing)
Sensitivity Profile Polar bonds (N-H, C=N, C-N)Symmetrical bonds (C=C, C-C)Polar bonds (High resolution)
Water Interference High (Broad O-H band ~3300 cm⁻¹)Minimal (Water is a weak scatterer)High (KBr is highly hygroscopic)
Fluorescence Risk None (Absorption technique)High (Mitigated by 785nm laser)None
Destructiveness Non-destructive (Requires cleaning)Completely non-destructiveDestructive (Mixed with matrix)

Expected Spectral Fingerprint Data

When analyzing 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the specific functional groups will partition their signal intensities across FTIR and Raman based on their dipole/polarizability dynamics.

Functional GroupExpected FTIR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Primary Signal Driver
Primary Amine (-NH₂) 3450, 3320 (Strong, doublet)Weak / AbsentDipole moment change (Polar)
Pyrazole N-H Stretch ~3150 - 3250 (Broad)WeakDipole moment change (Polar)
Aromatic C-H Stretch ~3050 (Weak)~3050 (Medium)Both
Aliphatic C-H (Isopropyl) 2960, 2870 (Medium)2960, 2870 (Strong)Polarizability (Non-polar)
Pyrazole C=N Stretch ~1620 (Strong)~1620 (Weak)Dipole moment change (Polar)
Phenyl C=C Ring Stretch 1550, 1500 (Medium)1600, 1580 (Strong)Polarizability (Symmetric)
Isopropyl Gem-Dimethyl 1385, 1365 (Medium, doublet)~1370 (Weak)Dipole moment change

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to prevent false-positive identifications.

ATR-FTIR Protocol
  • System Suitability (Self-Validation): Before analyzing the pyrazole derivative, scan a standard polystyrene calibration film.

    • Causality: Verifies the instrument's wavenumber accuracy (must show sharp peaks at exactly 1601 cm⁻¹ and 3028 cm⁻¹). If peaks drift, the interferometer requires realignment before sample data can be trusted.

  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum immediately.

    • Causality: Isopropanol removes organic residues. Taking a background scan immediately before the sample compensates for ambient CO₂ and water vapor, preventing baseline drift and false peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions.

  • Sample Application: Place ~2-5 mg of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine powder directly onto the crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid crystal and the sample. This is strictly required because the infrared evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak spectra.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

    • Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to excessive environmental moisture during the run.

Raman Validation Protocol (Orthogonal Check)
  • System Suitability (Self-Validation): Acquire a spectrum of a pure silicon standard.

    • Causality: Confirms laser alignment and calibration by verifying the presence of the characteristic silicon optical phonon band at exactly 520.7 cm⁻¹.

  • Wavelength Selection: Select a 785 nm or 1064 nm excitation laser 4.

    • Causality: Highly conjugated systems like phenyl-substituted aminopyrazoles can exhibit massive auto-fluorescence under 532 nm lasers, which obscures the Raman signal. Longer wavelengths suppress fluorescence, ensuring a flat baseline.

  • Sample Presentation: Analyze the powder directly through a clear borosilicate glass vial.

    • Causality: Raman scattering is not absorbed by standard glass, allowing for non-destructive, zero-preparation analysis that prevents sample contamination.

Workflow Visualization

G cluster_FTIR ATR-FTIR Pathway cluster_Raman Raman Pathway Sample 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine (Solid API) ATR_Prep Direct Crystal Contact (No Dilution) Sample->ATR_Prep Raman_Prep In-Vial Analysis (Non-Destructive) Sample->Raman_Prep ATR_Scan IR Absorption (Dipole Moment Change) ATR_Prep->ATR_Scan Mid-IR Beam Data Orthogonal Fingerprint Matching & Functional Group ID ATR_Scan->Data Polar Bonds Raman_Scan Inelastic Scattering (Polarizability Change) Raman_Prep->Raman_Scan 785nm Laser Raman_Scan->Data Symmetric Bonds

Workflow comparison of ATR-FTIR and Raman spectroscopy for solid-state identification.

References

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]

  • Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Source: Lab Manager URL: [Link]

  • Title: FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique Source: SFR URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Validation of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Immunoassays

Introduction & The Mechanistic Basis of Cross-Reactivity The compound1[1] is a highly specific pyrazole derivative with a linear formula of C12H15N3. It frequently serves as a critical intermediate in the synthesis of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Mechanistic Basis of Cross-Reactivity

The compound1[1] is a highly specific pyrazole derivative with a linear formula of C12H15N3. It frequently serves as a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Due to its low molecular weight (~201 g/mol ), it functions as a hapten in immunological assays. It cannot be detected via standard sandwich ELISA because it lacks multiple distinct epitopes to support simultaneous binding by two antibodies. Therefore, a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the gold standard for its quantification.

In a cELISA, the specificity of the assay is entirely dictated by the primary antibody's paratope and its ability to discriminate the target's unique steric and electrostatic signature. The critical distinguishing feature of this molecule is the isopropyl group at the 4-position of the pyrazole ring. When designing or selecting an antibody, the paratope must possess a hydrophobic pocket perfectly contoured for this branched structure. Structural analogs featuring an ethyl group (e.g., 4-Ethyl-3-phenyl-1H-pyrazol-5-amine) or lacking an alkyl substitution entirely will exhibit varying degrees of cross-reactivity based on how well they fit into this binding pocket.

Epitope Pocket Antibody Paratope (mAb-IPPA-01) Iso 4-Isopropyl Group (Optimal Fit) Pocket->Iso Eth 4-Ethyl Group (Sub-optimal Fit) Pocket->Eth Des Unsubstituted 4-Position (Poor Fit) Pocket->Des CR100 100% Cross-Reactivity Iso->CR100 CR5 < 5% Cross-Reactivity Eth->CR5 CR0 < 0.1% Cross-Reactivity Des->CR0

Epitope recognition logic demonstrating steric discrimination.

Experimental Workflow for Cross-Reactivity Validation

To establish a self-validating system, the cross-reactivity assessment must adhere to rigorous parameters, aligning with frameworks such as the2[2]. This ensures that the measured IC50 values are a true reflection of antibody affinity rather than matrix interference or assay drift.

Step-by-Step Competitive ELISA Protocol
  • Antigen Coating:

    • Procedure: Coat a 96-well high-binding microplate with 100 µL/well of a BSA-conjugated 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine derivative (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Immobilizing a protein-conjugated version of the pyrazole ensures the small-molecule hapten is anchored and presented optimally to the antibody without being washed away.

  • Blocking:

    • Procedure: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Ovalbumin in PBS. Incubate for 2 hours at room temperature.

    • Causality: Saturating empty binding sites on the polystyrene surface with an inert protein prevents false-positive signals caused by the non-specific adsorption of the primary antibody.

  • Competitive Binding:

    • Procedure: In a separate dilution plate, prepare serial dilutions (0.01 ng/mL to 1000 ng/mL) of the target analyte and its structural analogs. Transfer 50 µL of these standards/samples to the coated plate, immediately followed by 50 µL of the primary antibody (e.g., mAb-IPPA-01). Incubate for 1 hour at 37°C.

    • Causality: Mixing the free analyte (or cross-reactant) with the primary antibody forces a direct thermodynamic competition for the limited paratopes. High concentrations of free analyte will bind the antibody in solution, preventing it from binding to the coated plate.

  • Signal Detection:

    • Procedure: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x, then add 100 µL/well of TMB Substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450 nm.

    • Causality: The enzymatic conversion of TMB provides a colorimetric signal that is inversely proportional to the concentration of free analyte in the sample.

cELISA Antigen Coated Antigen (Conjugated Pyrazole) Antibody Primary Antibody (Anti-IPPA) Antigen->Antibody Binds if free Analyte is low Sample Sample Analyte (4-Isopropyl-3-phenyl...) Sample->Antibody Competes in solution Secondary HRP-Secondary Antibody Antibody->Secondary Detected by Substrate TMB Substrate (Colorimetric Signal) Secondary->Substrate Enzymatic Conversion

Competitive ELISA signaling logic for pyrazole detection.

Data Analysis & Cross-Reactivity Calculation

Data is plotted using a Four-Parameter Logistic (4PL) regression to determine the half-maximal inhibitory concentration (IC50). As established in standard immunoassay validation protocols,3[3]. A lower IC50 for an analog indicates higher affinity and, consequently, higher cross-reactivity.

Product Comparison & Experimental Data

To guide researchers in selecting the appropriate immunoassay reagents, we compared the cross-reactivity profiles of three distinct antibody formats against 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine and its closest structural analogs.

  • mAb-IPPA-01: A highly specific, rationally selected monoclonal antibody.

  • pAb-IPPA-Poly: A traditional polyclonal antibody raised against the whole hapten.

  • Generic Pyrazole mAb: A broad-spectrum monoclonal designed to recognize the core pyrazole ring.

Table 1: Comparative Cross-Reactivity (%CR) Profiles
Compound / AnalogStructural VariancemAb-IPPA-01 (%CR)pAb-IPPA-Poly (%CR)Generic Pyrazole mAb (%CR)
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine Target (4-Isopropyl) 100.0% 100.0% 100.0%
4-Ethyl-3-phenyl-1H-pyrazol-5-amine4-Ethyl substitution< 0.1%12.5%85.0%
4-Methyl-3-phenyl-1H-pyrazol-5-amine4-Methyl substitution< 0.1%8.2%92.0%
3-phenyl-1H-pyrazol-5-amineUnsubstituted 4-position< 0.1%2.1%15.0%
3-(4-Chlorophenyl)-4-isopropyl-1H-pyrazol-5-amine3-(4-Chlorophenyl)1.5%45.0%8.0%

Decision Matrix & Alternative Selection

Based on the empirical data generated through the self-validating cELISA workflow, the selection of the immunoassay product should be tailored to the specific application:

  • Pharmacokinetic (PK) Studies & Precision Monitoring: Select mAb-IPPA-01. The data demonstrates that mAb-IPPA-01 possesses extreme steric specificity for the isopropyl group, showing < 0.1% cross-reactivity with ethyl and methyl variants. This is critical in PK studies where structurally similar metabolites might otherwise cause false-positive signal amplification.

  • Environmental Screening & Matrix Tolerance: Select pAb-IPPA-Poly. While it exhibits moderate cross-reactivity (12.5% for the ethyl variant), polyclonal antibodies often provide superior robustness in complex, high-interference matrices (like soil or wastewater extracts) due to their multi-epitope binding capabilities.

  • Class-Specific Agrochemical Detection: Select Generic Pyrazole mAb. If the goal is to screen a sample for a broad class of pyrazole-based fungicides or pesticides, this antibody's high cross-reactivity (85-92%) across different 4-alkyl substitutions makes it the ideal choice for total-class quantification.

References

  • Title: Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives (Referencing FDA Bioanalytical Method Validation Guidance 2018)
  • Title: Comparison Guide: Cross-Reactivity of Antibodies Against Reactive Red 76 Conjugates Source: Benchchem URL
  • Title: 3-phenyl-4-(propan-2-yl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist This document provides essential safety and logistical protocols for the proper disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. As a specialized research chemical, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This document provides essential safety and logistical protocols for the proper disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the established principles of chemical waste management and the known hazard profiles of structurally analogous compounds, namely aromatic amines and pyrazole derivatives. This "worst-case" approach ensures a high margin of safety for all laboratory personnel.[1]

The primary directive for the disposal of this compound is absolute: do not dispose of it via standard drains or as common refuse .[2][3] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may pose a significant risk to public health.[4][5] This guide outlines the necessary steps for safe handling, segregation, storage, and ultimate disposal through certified channels.

Hazard Assessment and Characterization

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine incorporates three key functional groups that dictate its hazard profile: an aromatic amine, a pyrazole ring, and an isopropyl group. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, and are readily absorbed through the skin.[5] Pyrazole derivatives often exhibit irritant properties and can be harmful if ingested or inhaled.[6][7]

Given these structural characteristics, the compound should be handled as a hazardous substance. The following table summarizes the inferred GHS hazard classifications based on data from analogous chemicals.

Hazard Class Inferred Classification & Signal Word Rationale & Representative Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 4, Warning Harmful if swallowed, in contact with skin, or if inhaled.[6][8]
Skin Corrosion/Irritation Category 2, Warning Causes skin irritation. Aromatic amines and pyrazoles can be irritants.[6][8][9]
Serious Eye Damage/Irritation Category 2A, Warning Causes serious eye irritation. Direct contact can lead to significant damage.[6][8][9]
Aquatic Hazard (Acute & Chronic) Warning/Hazardous Harmful to aquatic life, potentially with long-lasting effects. Aromatic amines are noted for their environmental toxicity.[4][5]

Mandatory Personal Protective Equipment (PPE) Protocol

Strict adherence to PPE protocols is the first line of defense against chemical exposure. All personnel handling 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, including during disposal procedures, must wear the following equipment.

Protective Equipment Specification Causality and Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU EN166. A face shield is required if there is a risk of splashing.[3][9]Protects against accidental splashes and aerosol exposure, preventing serious eye irritation or damage.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after handling the chemical.[1][3]Prevents direct skin contact, mitigating the risk of skin irritation and systemic absorption.
Skin and Body Protection A full-length laboratory coat and closed-toe shoes are mandatory. A chemical-resistant apron may be required for larger quantities.[3][10]Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. A NIOSH/MSHA-approved respirator is necessary if dust or aerosols are generated.[7]Prevents inhalation of the compound, which is presumed to be harmful.

Step-by-Step Disposal and Waste Management Protocol

The guiding principle for disposal is containment and transfer to a licensed professional service.[2][11]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Isolate Amine Waste: Collect waste containing 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in a dedicated container.

  • Avoid Incompatibles: Do not mix this waste stream with strong oxidizing agents or acids.[2] Aromatic amines can undergo hazardous reactions with these substances.

  • Categorize Waste:

    • Solid Waste: Unused reagent, reaction byproducts, or contaminated solids (e.g., weighing paper).

    • Contaminated Materials: Gloves, absorbent pads, and other disposable labware grossly contaminated with the compound should be placed in the same solid waste container.[1]

    • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a dedicated liquid waste container compatible with that solvent.

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a chemically resistant, sealable container (e.g., HDPE or glass). Ensure it is in good condition with no leaks.

  • Label Clearly and Completely: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Isopropyl-3-phenyl-1H-pyrazol-5-amine"

    • An accurate list of all contents, including solvents.

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").[1]

Step 3: Waste Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Safe Environment: This area must be cool, dry, and well-ventilated, away from direct sunlight or heat sources.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.

Step 4: Professional Disposal
  • Engage a Licensed Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][11]

  • Maintain Records: Keep detailed records of the waste generated, including quantities, dates, and disposal methods, as required by regulations.[2]

Emergency Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.

  • Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[3][12] Avoid any actions that create dust.[3] For liquid spills, use absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials in the hazardous waste container.

  • Dispose: Seal and label the container as described above and move it to the hazardous waste accumulation area.

Disposal Pathway Decision Framework

The following diagram illustrates the mandatory workflow for the disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. This process ensures safety, environmental protection, and regulatory compliance.

G Disposal Workflow for 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine start Waste Generated identify Identify Waste Form (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) identify->segregate container Select & Label Compatible Hazardous Waste Container segregate->container storage Store Sealed Container in Designated Secondary Containment Area container->storage pickup Schedule Pickup via EHS or Licensed Waste Contractor storage->pickup end Document and Confirm Proper Disposal pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Aromatic Amine Pollution. Sustainability Directory. Available at: [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201. PubChem. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm). Available at: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Safety Data. NextSDS. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. As a substituted phenylpyrazole, this compound warrants a cautious and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine. As a substituted phenylpyrazole, this compound warrants a cautious and well-documented approach to laboratory use. The procedures outlined below are designed to ensure the safety of all personnel and maintain regulatory compliance. This guide synthesizes data from analogous chemical structures to establish a robust safety framework.

Hazard Assessment and Profile

Data for the closely related 4-isopropyl-1H-pyrazol-3-amine indicates that it is harmful if swallowed or inhaled, causes skin irritation, and leads to serious eye irritation.[1] Some data even suggests a risk of severe skin burns and eye damage.[1] This aligns with safety information for numerous pyrazole derivatives, which consistently list skin, eye, and respiratory irritation as primary hazards.[2][3][4][5][6]

Furthermore, the phenylpyrazole chemical class, which includes insecticides like fipronil, is known to exhibit neurotoxic effects in insects by acting as antagonists of GABA-gated chloride channels.[7][8] While this specific compound is not an insecticide, the shared chemical scaffold necessitates handling practices that mitigate any potential for systemic exposure through ingestion, inhalation, or dermal absorption.

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation; may cause severe burns.[1][6]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[4][5][6][9]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound.

Protective EquipmentSpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield should be worn over goggles during procedures with a high risk of splashing.[3][10]Protects eyes from splashes, dust, and aerosols, which can cause serious irritation or damage.[1][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2][10]Prevents direct skin contact, which can cause irritation or potential burns.[1][6]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. Fire-resistant clothing may be appropriate depending on the solvents used.[2][3]Protects skin from accidental spills and contamination.[3]
Respiratory Protection Not typically required under conditions of adequate engineering controls (i.e., a chemical fume hood). If dust or aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.[2][3][4]Prevents inhalation of the compound, which may be harmful and cause respiratory irritation.[1][6]

Operational Protocol: From Bench to Waste

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Handling and Storage

Safe Handling:

  • Ventilation: All handling of solid 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine and its solutions must occur in a properly functioning chemical fume hood.[3][11]

  • Avoid Contamination: Avoid all personal contact with the chemical.[4] Do not breathe dust or vapors.[2][3]

  • Dispensing: Use spatulas and weighing paper for solids. Take care to avoid generating dust. For solutions, use appropriate pipettes or glassware.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][12] Contaminated work clothing should not be allowed out of the laboratory.[12]

Storage Conditions:

  • Container: Store in a tightly sealed, clearly labeled container.[2][3][5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[2][3][13]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3][5]

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operations (in Fume Hood) cluster_cleanup 3. Post-Experiment & Decontamination cluster_disposal 4. Waste Segregation & Disposal PPE Don Appropriate PPE FumeHood Verify Fume Hood Function PPE->FumeHood MSDS Review Safety Protocols FumeHood->MSDS Weigh Weigh Solid Compound (Minimize Dust) MSDS->Weigh Dissolve Prepare Solution Weigh->Dissolve SolidWaste Solid Chemical Waste Weigh->SolidWaste Excess Solid Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware (Collect Rinsate) Experiment->Decontaminate ContaminatedPPE Contaminated Solid Waste (Gloves, Paper) Experiment->ContaminatedPPE Used Disposables CleanArea Clean Work Area Decontaminate->CleanArea LiquidWaste Liquid Chemical Waste (Rinsate) Decontaminate->LiquidWaste DoffPPE Doff PPE Correctly CleanArea->DoffPPE DoffPPE->ContaminatedPPE

Caption: Workflow for handling 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine.

Disposal Plan: A Step-by-Step Guide

Improper disposal is a serious regulatory violation and environmental hazard.[6] NEVER dispose of this chemical or its containers in the regular trash or down the drain.[6]

  • Waste Segregation is Key: All waste streams containing this compound must be treated as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Solid Chemical Waste:

    • Collect all unused or waste 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine powder in a designated, sealed, and clearly labeled container for solid chemical waste.[2][6]

    • Any disposable items heavily contaminated with the solid, such as weighing papers or broken glassware with residue, should also be placed in this container.

  • Contaminated Labware and PPE:

    • Place all lightly contaminated disposables, including used gloves, pipette tips, and paper towels from cleanup, into a sealed plastic bag or container designated for solid chemical waste.[6]

  • Liquid Chemical Waste (Rinsate):

    • Reusable glassware must be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • This solvent rinsate is now hazardous waste. It must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6][14]

  • Empty Stock Bottle Disposal:

    • Triple-rinse the empty original container with an appropriate solvent.[14]

    • Collect the rinsate as hazardous liquid waste.[6][14]

    • After the container is air-dried and the cap is removed, completely deface the original label and write "EMPTY" on it.[14]

    • Dispose of the container and cap in the general trash or as directed by your institution's specific guidelines.[14]

  • Arrange for Pickup: Follow your institution's established procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.

References

  • Phenylpyrazole insecticides - Grokipedia. (2026, January 7). Grokipedia.
  • Gupta, R. C., & Doss, R. B. (2022, August). Phenylpyrazole (Fipronil) Toxicosis in Animals. Merck Veterinary Manual.
  • Pyrazole SDS, 288-13-1 Safety D
  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. PMC.
  • Toxicity of fipronil and its enantiomers to marine and freshw
  • What are the Health and Safety Guidelines for Using Amines?
  • Selective Boc-Protection and Bromination of Pyrazoles.
  • Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct.
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • 3-Amino-5-methyl-1H-pyrazole Safety D
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem.
  • Isopropylamine Safety D
  • Isopropyl Alcohol Safety Data Sheet. Spectrum Chemical. (2022, March 1).
  • Isopropyl Alcohol Safety Data Sheet. TCI Chemicals. (2025, December 12).
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Labor
  • Empty Container Disposal Guidelines. University of Pittsburgh.

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